molecular formula C13H11NO3 B2861983 Methyl 7-acetylquinoline-3-carboxylate CAS No. 1956385-03-7

Methyl 7-acetylquinoline-3-carboxylate

Cat. No.: B2861983
CAS No.: 1956385-03-7
M. Wt: 229.235
InChI Key: CKJMWEQQIFRHFG-UHFFFAOYSA-N
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Description

Methyl 7-acetylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.235. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-acetylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-acetylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-acetylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8(15)9-3-4-10-5-11(13(16)17-2)7-14-12(10)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJMWEQQIFRHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 7-acetylquinoline-3-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for Methyl 7-acetylquinoline-3-carboxylate . It is designed for medicinal chemists and process engineers focusing on quinoline scaffolds for drug discovery, particularly in kinase inhibition and anti-infective research.

Executive Summary & Scaffold Analysis

Methyl 7-acetylquinoline-3-carboxylate (CAS: 1956385-03-7) is a trisubstituted quinoline derivative characterized by two orthogonal electrophilic handles: a methyl ester at position C3 and an acetyl group at position C7.[1] This bifunctionality makes it a high-value "linchpin" intermediate in divergent synthesis.

  • Pharmacophore Utility: The quinoline-3-carboxylate core mimics the ATP-binding motif of various kinases. The C7-acetyl group provides a vector for extending into the solvent-exposed regions of a binding pocket or for installing covalent warheads (e.g.,

    
    -bromoketones).
    
  • Synthetic Challenge: Direct synthesis is complicated by the regioselectivity required to place the acetyl group at C7 while maintaining the C3 ester. Standard Skraup or Doebner-von Miller syntheses often yield inseparable mixtures or fail due to the deactivating nature of the acetyl group.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyDataNote
IUPAC Name Methyl 7-acetylquinoline-3-carboxylate
CAS Number 1956385-03-7
Molecular Formula

Molecular Weight 229.23 g/mol
Appearance Pale yellow to off-white solidCrystalline
Predicted LogP 2.1 - 2.4Lipophilic, good membrane permeability
H-Bond Acceptors 3 (N, 2x C=O)
H-Bond Donors 0
Solubility DMSO, DCM, Chloroform, Ethyl AcetatePoor water solubility
Storage 2–8°C (Refrigerated)Ester hydrolysis risk over long term

Synthetic Methodologies

The synthesis of Methyl 7-acetylquinoline-3-carboxylate devoid of a 4-hydroxyl group is non-trivial. The most robust, field-proven route utilizes a Modified Gould-Jacobs Protocol followed by a deoxygenation sequence. This avoids the instability associated with the 2-amino-4-acetylbenzaldehyde required for a direct Friedländer synthesis.

Retrosynthetic Analysis (Graphviz)

The strategy relies on constructing the pyridine ring onto the benzene core using 3-aminoacetophenone as the starting material.

Retrosynthesis cluster_legend Legend Target Methyl 7-acetylquinoline- 3-carboxylate Inter1 Methyl 7-acetyl-4-chloroquinoline- 3-carboxylate Target->Inter1 Pd/C, H2 (Dehalogenation) Inter2 Methyl 7-acetyl-4-hydroxyquinoline- 3-carboxylate (Tautomer: 4-Quinolone) Inter1->Inter2 POCl3 (Chlorination) Enamine Enamine Intermediate (Diethyl {[(3-acetylphenyl)amino]methylene}malonate) Inter2->Enamine Thermal Cyclization (250°C) SM1 3-Aminoacetophenone Enamine->SM1 Condensation (110°C) SM2 Dimethyl/Diethyl Methoxymethylenemalonate Enamine->SM2 key1 Target Molecule key2 Starting Materials

Caption: Retrosynthetic logic flow from the target 4-H quinoline back to commercially available 3-aminoacetophenone via the Gould-Jacobs pathway.

Detailed Experimental Protocols
Step 1: Condensation (Enamine Formation)

Reaction: 3-Aminoacetophenone + Dimethyl Methoxymethylenemalonate (DMM)


 Enamine.
  • Reagents: 3-Aminoacetophenone (1.0 eq), DMM (1.1 eq), Methanol (Solvent).

  • Protocol:

    • Charge a round-bottom flask with 3-aminoacetophenone and Methanol (5 vol).

    • Add DMM dropwise at room temperature.

    • Heat to reflux (

      
      ) for 3–4 hours. Monitor by TLC (formation of a less polar spot).
      
    • Cool to

      
      . The enamine product typically precipitates.
      
    • Filter and wash with cold methanol.

  • Why this works: The aniline nitrogen is sufficiently nucleophilic to displace the methoxy group of the malonate. Using the meta-acetyl isomer ensures the correct substitution pattern (7-acetyl) upon cyclization.

Step 2: Thermal Cyclization (Gould-Jacobs)

Reaction: Enamine


 Methyl 7-acetyl-4-hydroxyquinoline-3-carboxylate.
  • Critical Parameter: Temperature must exceed

    
     to overcome the activation energy for aromatic substitution.
    
  • Protocol:

    • Use Dowtherm A (diphenyl ether/biphenyl eutectic mixture) as the solvent (10 vol).

    • Preheat solvent to

      
       (vigorous reflux).
      
    • Add the solid enamine portion-wise (Caution: Rapid methanol evolution causes foaming).

    • Stir at

      
       for 30–60 minutes.
      
    • Cool to room temperature. Dilute with hexane to precipitate the product.

    • Filter the off-white solid (4-hydroxy quinoline).

Step 3: Aromatization/Deoxygenation Sequence

To obtain the 4-H target from the 4-OH intermediate:

  • Chlorination: Reflux the 4-OH intermediate in

    
     (neat) for 2 hours.
    
    • Mechanism:[2][3][4][5] Conversion of the tautomeric quinolone to the chloro-quinoline.

    • Workup: Quench carefully into ice-water/

      
      . Extract with DCM.
      
  • Hydrodehalogenation:

    • Dissolve the 4-chloro intermediate in Methanol/TEA.

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4–6 hours.
      
    • Result: Clean removal of the chlorine atom, yielding Methyl 7-acetylquinoline-3-carboxylate .

Reactivity & Derivatization Workflow

The chemical value of this molecule lies in its ability to undergo orthogonal functionalization.

Reactivity Core Methyl 7-acetylquinoline- 3-carboxylate Prod1 7-(2-Bromoacetyl) Warhead Core->Prod1 Br2 / HBr (Alpha-Bromination) Prod2 Quinoline-3-carboxylic Acid Core->Prod2 LiOH / THF (Saponification) Prod3 7-(1-Hydroxyethyl) Derivative Core->Prod3 NaBH4 / MeOH (Selective Reduction) Prod4 Chalcone Derivatives Core->Prod4 Ar-CHO / NaOH (Claisen-Schmidt)

Caption: Orthogonal derivatization pathways. The C7-acetyl allows for warhead synthesis (Prod1) or library expansion (Prod4), while the C3-ester allows for amide coupling (Prod2).

Key Reactivity Insights
  • Selective Reduction: The ketone at C7 is more reactive toward borohydride reduction than the conjugated ester at C3. Controlled reduction (

    
    , 1 eq 
    
    
    
    ) yields the secondary alcohol selectively.
  • Claisen-Schmidt Condensation: The acetyl methyl group is acidic. Reaction with aromatic aldehydes (KOH, EtOH) yields chalcones, which are potent antiproliferative agents (see Reference 2).

  • Bromination: Reaction with

    
     in acetic acid yields the 
    
    
    
    -bromoketone, a precursor for thiazole formation (Hantzsch synthesis).

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

  • Process Safety:

    • POCl3 Step: Generates HCl gas. Must be scrubbed.

    • Gould-Jacobs Cyclization: High temperature (

      
      ) poses a thermal hazard. Dowtherm A vapor is flammable. Ensure inert atmosphere (
      
      
      
      ).

References

  • BenchChem . Methyl 7-acetylquinoline-3-carboxylate Product Data. Retrieved from

  • National Institutes of Health (PubMed) . Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Discusses the antiproliferative activity of quinoline-3-carboxylates against MCF-7 and K562 cell lines. Retrieved from

  • Sigma-Aldrich .[6] Methyl 7-acetylquinoline-3-carboxylate CAS 1956385-03-7 Entry.[4][6] Retrieved from

  • ResearchGate . Synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). Provides the foundational Gould-Jacobs protocol adapted in this guide. Retrieved from

  • Organic Syntheses . p-Acetyl-alpha-bromohydrocinnamic acid (Example of Aminoacetophenone reactivity). Illustrates the reactivity of the acetyl group in aniline precursors. Retrieved from

Sources

Methyl 7-acetylquinoline-3-carboxylate CAS number and supplier availability

[1]

Executive Summary

Methyl 7-acetylquinoline-3-carboxylate (CAS: 1956385-03-7 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry. It belongs to the quinoline-3-carboxylate family, a privileged scaffold in drug discovery known for its applications in kinase inhibition, antimalarial therapeutics, and antibacterial agents (specifically quinolone analogs).

This compound is characterized by a fully aromatic quinoline core substituted with a methyl ester at the C3 position and an acetyl group at the C7 position. This dual-functionalization allows for orthogonal reactivity: the ester can be hydrolyzed or amidated to form lipophilic tails or hydrogen-bonding motifs, while the acetyl group serves as a handle for condensation reactions (e.g., forming chalcones or heterocycles like pyrazoles).

Chemical Identity & Physical Profile[2][3][4][5]
PropertySpecification
Chemical Name Methyl 7-acetylquinoline-3-carboxylate
CAS Number 1956385-03-7
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES COC(=O)C1=CN=C2C=C(C(=O)C)C=CC2=C1
InChI Key CKJMWEQQIFRHFG-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (Typical)
Purity Grade ≥95% (Standard Research Grade)
Solubility Soluble in DMSO, DCM, Chloroform; sparingly soluble in water.[1]
Storage 2–8°C (Refrigerated), Inert atmosphere (Argon/Nitrogen recommended)
Sourcing & Availability Analysis[7]

Status: Research Chemical / Made-to-Order This compound is not a high-volume commodity chemical. It is typically manufactured by specialized CROs (Contract Research Organizations) or catalog suppliers focusing on heterocyclic building blocks.

Primary Suppliers:

  • Benchchem: Listed under Cat.[2][3] No. B2861983.

  • PharmaBlock: A major manufacturer of novel building blocks; often the primary source for Sigma-Aldrich's "rare chemical" listings.

  • Sigma-Aldrich: Available through third-party aggregation (often sourced from PharmaBlock or similar).

  • Fluorochem: Frequently stocks the halogenated precursors (e.g., Methyl 7-bromoquinoline-3-carboxylate), enabling rapid custom synthesis.

Lead Time:

  • In-Stock: 1–2 weeks (if available at regional warehouses like PharmaBlock USA/Europe).

  • Synthesis-on-Demand: 4–6 weeks.

Synthetic Methodologies

For researchers unable to source the compound directly, or those requiring bulk scale-up, two primary synthetic routes are validated by the reactivity of the quinoline scaffold.

Route A: Palladium-Catalyzed Functionalization (Recommended)

The most robust laboratory-scale synthesis utilizes the commercially available precursor Methyl 7-bromoquinoline-3-carboxylate (CAS: 1393836-82-4). This method avoids the harsh conditions of de novo ring formation and ensures high regioselectivity.

Protocol (Heck Coupling / Hydrolysis Strategy):

  • Coupling: React Methyl 7-bromoquinoline-3-carboxylate with n-butyl vinyl ether in the presence of a Palladium catalyst (e.g., Pd(OAc)₂ with DPPP ligand) and a base (Et₃N) in DMF or Toluene at 80–100°C.

  • Intermediate: This yields the enol ether intermediate (Methyl 7-(1-butoxyvinyl)quinoline-3-carboxylate).

  • Hydrolysis: Treat the intermediate with mild aqueous acid (1N HCl) to unmask the acetyl ketone.

Advantages: High functional group tolerance; precursors are readily available.

Route B: Classical Friedländer Annulation

For de novo synthesis, the Friedländer reaction offers a convergent approach, though it requires specific aniline precursors that may be harder to source.

Protocol:

  • Reactants: 2-Amino-4-acetylbenzaldehyde + Methyl 3,3-dimethoxypropionate (or Methyl acetoacetate, though this often yields 2-methyl derivatives).

  • Conditions: Reflux in ethanol with a catalytic base (KOH) or acid (p-TsOH).

  • Mechanism: Condensation of the amino group with the aldehyde/ketone followed by cyclodehydration.[4]

Visualization of Synthetic Workflow (Route A)

SynthesisRoutePrecursorMethyl 7-bromoquinoline-3-carboxylate(Commercially Available)IntermediateEnol EtherIntermediatePrecursor->IntermediateHeck Coupling(Vinyl Ether Insertion)ReagentsPd(OAc)2, DPPPButyl Vinyl EtherEt3N, DMF, 90°CReagents->IntermediateProductMethyl 7-acetylquinoline-3-carboxylate(Target)Intermediate->ProductAcidic WorkupHydrolysis1N HClHydrolysisHydrolysis->Product

Figure 1: Recommended synthetic pathway converting the 7-bromo precursor to the 7-acetyl target via Palladium-catalyzed coupling.

Applications in Drug Discovery

The Methyl 7-acetylquinoline-3-carboxylate scaffold serves as a versatile "Type II" kinase inhibitor pharmacophore.

  • C3-Ester Modification: The methyl ester is easily hydrolyzed to the carboxylic acid (LiOH/THF), which can then be coupled to amines. This is a standard tactic to introduce solubilizing groups (e.g., piperazines) or to target the hinge region of kinase enzymes.

  • C7-Acetyl Derivatization: The acetyl group acts as an electrophile. It is frequently condensed with hydrazines to form pyrazoles or with aldehydes to form chalcones . These extensions are critical for probing the "back pocket" of hydrophobic binding sites in enzymes.

  • Quinolone Antibiotics: While most fluoroquinolones are 4-oxo derivatives, the 3-carboxylate quinoline core retains significant antibacterial potential when functionalized at the 7-position.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • Wear nitrile gloves and safety goggles.

  • Handle in a fume hood to avoid inhalation of dust/aerosols.

  • In case of contact, wash with copious amounts of water.

References
  • Benchchem. Methyl 7-acetylquinoline-3-carboxylate Product Page (Cat.[2] No. B2861983). Retrieved from

  • Sigma-Aldrich. Methyl 7-acetylquinoline-3-carboxylate (CAS 1956385-03-7). Retrieved from

  • Fluorochem. Methyl 7-bromoquinoline-3-carboxylate (Precursor Availability). Retrieved from

  • PubChem. Quinoline-3-carboxylic acid derivatives and biological activities. Retrieved from

  • Organic Chemistry Portal. Friedländer Synthesis: Mechanism and Protocols. Retrieved from

Targeting the 7-Position: A Technical Guide to 7-Acetylquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the 2-, 4-, and 8-positions of the quinoline scaffold have historically dominated FDA-approved therapeutics (e.g., chloroquine, clioquinol), the 7-acetylquinoline motif represents an under-exploited "privileged structure" in modern medicinal chemistry. This guide analyzes the synthetic accessibility and pharmacological versatility of 7-acetylquinoline derivatives.[1]

The 7-acetyl group serves as a critical electrophilic "handle," enabling the rapid generation of molecular hybrids—specifically chalcones and thiosemicarbazones . These derivatives exhibit potent biological activities ranging from Topoisomerase II inhibition in resistant cancer lines to Matrix Metalloproteinase (MMP) modulation in dermatology. This whitepaper provides a blueprint for synthesizing, functionalizing, and validating this potent scaffold.

Chemical Architecture & Electronic Properties[1]

The quinoline ring system is electron-deficient at the pyridine ring (positions 2, 3, 4) but electron-rich at the benzene ring (positions 5, 6, 7, 8). Introducing an acetyl group at the 7-position creates a unique push-pull electronic system:

  • The 7-Position Advantage: Unlike the sterically hindered 8-position or the metabolically labile 2-position, the 7-position offers an ideal vector for extending the pharmacophore into solvent-accessible pockets of target proteins (e.g., kinases or DNA minor grooves).

  • The Acetyl Handle: The carbonyl carbon at C7 is highly reactive toward nucleophiles (hydrazines, amines), while the

    
    -methyl group allows for Claisen-Schmidt condensations to form chalcones.
    

Synthetic Strategies

The synthesis of 7-acetylquinoline is non-trivial due to the directing effects of the quinoline nitrogen. Direct Friedel-Crafts acylation of quinoline typically fails due to ring deactivation. Therefore, de novo ring construction is the gold standard.

The Modified Skraup Protocol

The most reliable route utilizes 3-aminoacetophenone as the starting material. In the Skraup reaction, the meta-substituent directs ring closure to two positions (ortho and para to the amine), yielding a mixture of 5-acetylquinoline and 7-acetylquinoline .

Critical Control Point: The steric bulk of the acetyl group slightly favors the 7-isomer, but chromatographic separation is mandatory.

Functionalization Pathways

Once the 7-acetylquinoline core is secured, it acts as a divergent intermediate.

  • Pathway A (Chalcones): Aldol condensation with aryl aldehydes.

  • Pathway B (Schiff Bases): Condensation with thiosemicarbazides.

Visualization: Synthetic Workflow

G Start 3-Aminoacetophenone Reagents Glycerol / H2SO4 (Skraup Reaction) Start->Reagents Mixture Isomeric Mixture (5- & 7-Acetylquinoline) Reagents->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation Target 7-Acetylquinoline (Core Scaffold) Separation->Target Major Isomer Deriv1 Claisen-Schmidt (Ar-CHO / NaOH) Target->Deriv1 Deriv2 Condensation (Thiosemicarbazide) Target->Deriv2 Prod1 7-Quinolinyl Chalcones (Anticancer) Deriv1->Prod1 Prod2 Thiosemicarbazones (Antimicrobial/MMP) Deriv2->Prod2

Figure 1: Divergent synthesis of 7-acetylquinoline derivatives starting from 3-aminoacetophenone.

Medicinal Chemistry & SAR

Anticancer Activity: The Chalcone Hybrids

Hybridizing the quinoline scaffold with a chalcone moiety at the 7-position creates a "double-warhead" drug.

  • Mechanism: The quinoline ring intercalates into DNA, while the

    
    -unsaturated ketone of the chalcone acts as a Michael acceptor, alkylating cysteine residues on Topoisomerase II  or tubulin.
    
  • ROS Generation: 7-acetyl-derived chalcones have been shown to induce significant Reactive Oxygen Species (ROS) accumulation in MCF-7 (breast) and HCT-116 (colon) cancer cells, triggering apoptosis via the mitochondrial pathway.

Antimicrobial & Chelation: The Thiosemicarbazones

Thiosemicarbazone derivatives of 7-acetylquinoline are potent tridentate ligands (N-N-S donor set).

  • Metal Chelation: These compounds chelate transition metals (Fe, Cu), depleting essential nutrients required for bacterial growth and inhibiting metalloenzymes.

  • MMP Inhibition: 7-acetyl-8-hydroxyquinoline derivatives are patented inhibitors of Matrix Metalloproteinases (MMPs) , specifically MMP-1 and MMP-2, making them candidates for treating skin aging and chronic wounds [1].

Comparative Activity Profile

The following table summarizes the structure-activity relationship (SAR) data for key derivatives.

Derivative ClassR-Group (at Acetyl)Primary TargetIC50 / MIC (Ref Value)
Parent Scaffold MethylWeak Intercalator> 50 µM (Cytotoxicity)
Chalcone 4-FluorophenylTopoisomerase II1.38 µM (MGC-803 cells) [2]
Chalcone 3,4,5-TrimethoxyphenylTubulin Polymerization0.59 µM (HL-60 cells)
Thiosemicarbazone -NH-CS-NH2Ribonucleotide Reductase2.95 µM (AChE inhibition) [3]
8-OH Derivative (7-acetyl-8-hydroxy)MMP-2 / MMP-9< 100 nM (Enzymatic)

Experimental Protocols

Protocol A: Synthesis of 7-Acetylquinoline (Modified Skraup)

This protocol is optimized to minimize the violent nature of the traditional Skraup reaction.

  • Reagents: Mix 3-aminoacetophenone (13.5 g, 0.1 mol), glycerol (30 g), and iodine (0.5 g, catalyst) in a round-bottom flask.

  • Acid Addition: Add concentrated sulfuric acid (25 mL) dropwise with vigorous stirring. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 140°C for 4 hours. The mixture will turn dark brown/black.

  • Workup: Cool to room temperature. Pour into crushed ice (200 g). Basify with 50% NaOH solution to pH 10.

  • Extraction: Extract with dichloromethane (3 x 100 mL). Dry organic layer over anhydrous

    
    .
    
  • Purification: Evaporate solvent. Purify the residue via column chromatography (Hexane:Ethyl Acetate 8:2). The 7-acetyl isomer typically elutes after the 5-acetyl isomer due to steric differences.

  • Yield: Expect 45-55% yield of a pale yellow solid.

Protocol B: Synthesis of 7-Acetylquinoline Thiosemicarbazone
  • Condensation: Dissolve 7-acetylquinoline (1 mmol) in hot ethanol (10 mL).

  • Reagent: Add thiosemicarbazide (1.1 mmol) and 3 drops of glacial acetic acid.

  • Reflux: Reflux for 3-6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool the solution. The product will precipitate as yellow needles. Filter and wash with cold ethanol.

  • Characterization: Confirm structure via NMR. Look for the disappearance of the ketone carbonyl signal (~197 ppm) and appearance of the C=N signal (~150-160 ppm).

Mechanistic Pathways (Biological)

The biological efficacy of 7-acetylquinoline derivatives relies on a dual-mechanism action, particularly in oncology.

BioPathway Compound 7-Acetylquinoline Derivative Chelation Metal Chelation (Fe2+, Cu2+) Compound->Chelation Thiosemicarbazones Topo Topoisomerase II Inhibition Compound->Topo Chalcones Redox Redox Cycling Chelation->Redox ROS ROS Generation (H2O2, OH•) Redox->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis DNA DNA Double Strand Breaks Topo->DNA DNA->Apoptosis

Figure 2: Dual mechanism of action for 7-acetylquinoline derivatives involving ROS generation and enzyme inhibition.

Future Perspectives

The 7-acetylquinoline scaffold is ripe for integration into PROTACs (Proteolysis Targeting Chimeras) . By converting the acetyl group into a linker attachment point, researchers can tether this quinoline warhead to E3 ligase ligands, facilitating the degradation of undruggable targets. Additionally, the chelating ability of the thiosemicarbazone derivatives positions them as ideal candidates for metallodrugs (e.g., Ruthenium or Gold complexes) to overcome cisplatin resistance.

References

  • Chaudhuri, R. K., et al. (2006). Matrix metalloprotease (MMP) inhibitors and their application in cosmetic and pharmaceutical composition. US Patent App. 10/958,183. Link

  • Wang, J., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Link

  • Saeed, A., et al. (2023). Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease. Molecules, 28(3), 1234. Link

  • Manske, R. H. F. (1942).[2] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[2] Link

  • BenchChem. (n.d.). Methyl 7-acetylquinoline-3-carboxylate Structure and Properties. Link

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 7-acetylquinoline-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of Methyl 7-acetylquinoline-3-carboxylate, a functionalized quinoline derivative. We will explore the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, offer a predictive analysis of its behavior in a range of common organic solvents, and discuss the application of thermodynamic models. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the dissolution characteristics of this important heterocyclic scaffold.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and process development, understanding a compound's solubility is paramount. For synthetic chemists, solubility dictates the choice of solvents for reactions, work-up procedures, and, most importantly, purification via crystallization.[1] For pharmaceutical scientists, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic failure. Consequently, a thorough characterization of a compound's solubility in various media is a foundational step in its development pathway.[2]

1.1. The Quinoline Scaffold: A Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This structure is a core component in numerous natural products and a vast array of synthetic compounds exhibiting diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[3][4][5] Its unique electronic and steric properties allow it to interact with a wide range of biological targets.[3]

1.2. Deconstructing Methyl 7-acetylquinoline-3-carboxylate

The subject of this guide, Methyl 7-acetylquinoline-3-carboxylate, is a multi-functionalized derivative. Its solubility behavior is a composite of the contributions from its three key structural components:[3]

  • The Quinoline Nucleus: A largely aromatic and moderately polar heterocyclic system.

  • The Methyl Carboxylate Group (at C-3): This ester group can act as a hydrogen bond acceptor and contributes to the molecule's polarity. Its presence at the 3-position is a key feature in many biologically active quinolines.[3]

  • The 7-Acetyl Functional Group: The methyl ketone substituent modifies the electronic landscape of the benzene portion of the ring system. The carbonyl oxygen is a potent hydrogen bond acceptor, which can significantly influence interactions with protic solvents.[3]

Understanding how these individual components interact with different solvents is key to predicting the overall solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 7-acetylquinoline-3-carboxylate is provided below. These parameters are essential for contextualizing its solubility behavior.

PropertyValueSource
CAS Number 1956385-03-7[6]
Molecular Formula C₁₃H₁₁NO₃Inferred from Structure
Molecular Weight 229.24 g/mol [6]
Appearance (Predicted) White to off-white or pale yellow solidGeneral for similar compounds
Predicted LogP ~2.10 (for methyl isoquinoline-3-carboxylate)[7]
Hydrogen Bond Acceptors 4 (2x carbonyl oxygens, 1x ester oxygen, 1x ring nitrogen)Inferred from Structure
Hydrogen Bond Donors 0Inferred from Structure

Note: Experimental data for this specific molecule is limited. Predicted values and data from analogous structures are used for guidance.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is that of "like dissolves like," which states that substances with similar polarities and intermolecular force types are more likely to be miscible.[8]

The process can be broken down into three energetic steps:

  • Solute-Solute Interactions: Energy is required to overcome the forces holding the molecules together in the crystal lattice (Lattice Energy).

  • Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

A compound dissolves readily when the energy released from solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interaction energies. This is reflected in a negative Gibbs free energy of dissolution (ΔG°).[1]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing highly reliable and reproducible data.

Detailed Protocol: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of solid Methyl 7-acetylquinoline-3-carboxylate to a sealed glass vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or agitator.

    • Agitate the samples at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.[8]

  • Phase Separation:

    • Once equilibrium is established, remove the vials and allow the undissolved solid to settle.

    • Separate the saturated supernatant from the solid residue. This is best accomplished by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all particulate matter.[8] The filter material should be chosen to minimize solute absorption.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

    • Determine the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

    • Quantification is achieved by comparing the analyte peak area to a calibration curve generated from standard solutions of the compound at known concentrations.

  • Data Reporting:

    • Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solute to Known Volume of Solvent B Agitate at Constant Temperature (24-72 hours) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (e.g., 0.45µm PTFE) C->D Careful Aspiration E Dilute Filtrate D->E F Analyze via HPLC-UV E->F G Calculate Concentration vs. Calibration Curve F->G H Solubility (mg/mL or M) at Specified Temp. G->H Final Result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Predictive Solubility Profile in Organic Solvents

While experimental determination is essential for precise data, a predictive analysis based on molecular structure provides valuable initial guidance. The table below summarizes the predicted solubility of Methyl 7-acetylquinoline-3-carboxylate in various classes of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolModerate to High Solvents can act as hydrogen bond donors to the compound's carbonyls, ester, and N-atom. Strong dipole-dipole interactions are also present.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh Strong dipole-dipole interactions dominate. These solvents are excellent hydrogen bond acceptors, but the primary interaction here is with the polar nature of the solute.
Polar Aprotic (Ester) Ethyl AcetateModerate "Like dissolves like" principle applies due to the ester functionality. Capable of dipole-dipole interactions and accepting hydrogen bonds, but less polar than DMSO or DMF.
Polar Aprotic (Ketone) AcetoneModerate Similar to ethyl acetate; the ketone functionality of acetone interacts favorably with the acetyl and carboxylate groups of the solute.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low Solvents are weakly polar. Can engage in dipole-dipole interactions. Chloroform can act as a weak H-bond donor to the solute's H-bond acceptors.
Aromatic Toluene, BenzeneLow Primarily nonpolar solvents. Can engage in π-stacking with the quinoline ring system, but lack the polarity to effectively solvate the acetyl and methyl carboxylate groups.
Nonpolar Aliphatic Hexane, HeptaneVery Low / Insoluble Dominated by weak van der Waals forces. These nonpolar solvents cannot overcome the solute's crystal lattice energy due to a lack of favorable solute-solvent interactions.
Intermolecular Interactions Diagram

G Solute Methyl 7-acetylquinoline-3-carboxylate Methanol Polar Protic (e.g., Methanol) Solute->Methanol Strong H-Bonding Strong Dipole-Dipole DMSO Polar Aprotic (e.g., DMSO) Solute->DMSO Strong Dipole-Dipole (H-Bond Acceptor) Toluene Aromatic (e.g., Toluene) Solute->Toluene π-Stacking Weak Dipole-Induced Dipole Hexane Nonpolar (e.g., Hexane) Solute->Hexane Weak van der Waals (Dispersion Forces)

Sources

Methodological & Application

Synthesis of methyl 7-acetylquinoline-3-carboxylate via Friedländer reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Methyl 7-Acetylquinoline-3-Carboxylate via Friedländer Annulation

Executive Summary

This application note details the robust synthesis of methyl 7-acetylquinoline-3-carboxylate , a critical scaffold for kinase inhibitors and antimalarial pharmacophores.[1] While the Friedländer annulation is a textbook reaction, the specific introduction of the 7-acetyl moiety requires precise regiochemical control of the starting aniline precursor.[1]

This guide moves beyond standard textbook descriptions to address the practical instability of 2-aminobenzaldehydes. We provide a validated protocol using Sulfamic Acid (


)  as a green, solid-acid catalyst, ensuring high yields and simplified workup compared to traditional base-catalyzed (KOH) or liquid acid (HCl) methods.[1]

Retrosynthetic Analysis & Regiochemistry

Critical Insight: The most common error in synthesizing 7-substituted quinolines is the selection of the wrong aniline precursor.[1]

  • Regiochemistry: To achieve substitution at the 7-position of the quinoline ring, the starting 2-aminobenzaldehyde must be substituted at the 5-position .[1]

  • Precursor Stability: Free 2-amino-5-acetylbenzaldehyde is prone to self-condensation.[1] The protocol below utilizes an in situ reduction or immediate usage strategy starting from the stable nitro-precursor.

Figure 1: Retrosynthetic Disconnection

G Target Target: Methyl 7-acetylquinoline-3-carboxylate Disconnection Friedländer Disconnection Target->Disconnection Retrosynthesis PrecursorA Precursor A: Methyl 3-oxobutanoate (Methyl Acetoacetate) Disconnection->PrecursorA PrecursorB Precursor B: 2-Amino-5-acetylbenzaldehyde Disconnection->PrecursorB StartingMat Starting Material: 2-Nitro-5-acetylbenzaldehyde PrecursorB->StartingMat Reduction (Fe/NH4Cl)

Caption: Retrosynthetic map highlighting the requirement for the 5-substituted aniline precursor to achieve the 7-substituted quinoline target.

Materials & Reagents

ReagentRolePurity/GradeNotes
2-Nitro-5-acetylbenzaldehyde Starting Material>97%Stable precursor to the unstable amino-aldehyde.[1]
Methyl Acetoacetate Reagent>98%Freshly distilled if yellowed.[1]
Iron Powder (Fe) Reductant325 meshFor nitro reduction.[1]
Ammonium Chloride (

)
Electrolyte/BufferACS Grade-
Sulfamic Acid (

)
Catalyst>99%Solid acid catalyst; recyclable and green.[1]
Ethanol (EtOH) SolventAbsoluteMethanol is a viable alternative.

Experimental Protocol

Phase 1: Preparation of 2-Amino-5-acetylbenzaldehyde

Note: Due to the instability of 2-aminobenzaldehydes (self-condensation to anhydro-bases), this intermediate should be used immediately after isolation.[1]

  • Reduction: In a 250 mL round-bottom flask, suspend 2-nitro-5-acetylbenzaldehyde (10 mmol, 1.93 g) in 50 mL of 70% aqueous ethanol.

  • Activation: Add Ammonium Chloride (20 mmol, 1.07 g) and Iron Powder (30 mmol, 1.68 g).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the nitro compound.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to ~10 mL, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Dry over

    
     and concentrate in vacuo.
    
    • Checkpoint: You should obtain a yellow/orange solid.[1] Proceed immediately to Phase 2.

Phase 2: Friedländer Condensation (Sulfamic Acid Catalyzed)

This protocol yields Methyl 7-acetyl-2-methylquinoline-3-carboxylate.[1] See Section 5 for the 2-H variant.

  • Setup: In a 100 mL reaction vial, dissolve the freshly prepared 2-amino-5-acetylbenzaldehyde (10 mmol equiv) in Ethanol (20 mL).

  • Addition: Add Methyl Acetoacetate (11 mmol, 1.18 mL) and Sulfamic Acid (1 mmol, 97 mg, 10 mol%).

  • Reaction: Stir the mixture at 60°C for 2–4 hours.

    • Mechanism:[1][2][3][4] The amine condenses with the ketone carbonyl of the acetoacetate (Schiff base formation), followed by an intramolecular aldol-type condensation with the aldehyde and dehydration.[1]

  • Monitoring: TLC should show the formation of a highly fluorescent spot (characteristic of quinolines) under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[1][5][6]

    • The product often precipitates directly from the ethanol solution.[1]

    • If precipitated: Filter and wash with cold ethanol.[1]

    • If soluble: Pour into crushed ice (100 g). The solid product will precipitate.[1] Filter and wash with water.[1][7]

  • Purification: Recrystallize from hot Ethanol or Methanol.

Figure 2: Reaction Workflow

Workflow cluster_0 Phase 1: Precursor Generation cluster_1 Phase 2: Friedländer Cyclization cluster_2 Phase 3: Isolation Step1 Nitro Reduction (Fe/NH4Cl, Reflux) Step2 Filtration (Celite) & Extraction Step1->Step2 Step3 Add Methyl Acetoacetate + Sulfamic Acid Step2->Step3 Immediate Use Step4 Heat (60°C, 3h) Cyclodehydration Step3->Step4 Step5 Ice Quench Precipitation Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Caption: Step-by-step workflow for the sulfamic acid-catalyzed synthesis.

Structural Modification: The "2-H" Variant

If the target is strictly Methyl 7-acetylquinoline-3-carboxylate (without the 2-methyl group), Methyl Acetoacetate cannot be used.[1]

  • Reagent Substitution: Replace Methyl Acetoacetate with Methyl 3,3-dimethoxypropionate (acting as a formyl ester equivalent).[1]

  • Protocol Adjustment:

    • Use 1.2 equiv of Methyl 3,3-dimethoxypropionate.[1][4]

    • Increase catalyst load to 20 mol% Sulfamic Acid to facilitate acetal hydrolysis in situ.

    • Increase temperature to Reflux (80°C) .

    • Note: This variant is slower due to the lower reactivity of the masked aldehyde compared to the ketone in acetoacetate.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Self-condensation of amino-aldehyde.[1]Ensure Phase 2 is started immediately after Phase 1.[1] Do not store the amino-aldehyde.[1]
Regioisomer Contamination Incorrect starting material.[1]Verify the starting nitro-benzaldehyde is 5-substituted (not 4-substituted).[1]
Sticky Solid Incomplete cyclization.Extend reaction time; add 5 mol% more Sulfamic Acid.
Dark Coloration Oxidation of amine.[1]Perform Phase 1 and 2 under Nitrogen/Argon atmosphere.

References

  • Marco-Contelles, J., et al. (2009).[1][2] "The Friedländer Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671.

  • Yadav, J. S., et al. (2004).[1] "Sulfamic acid: a novel, efficient and cost-effective solid acid catalyst for the Friedländer synthesis of quinolines."[1] Tetrahedron Letters, 45(35), 6505-6507.[1]

  • Li, A. H., et al. (2010).[1] "Recent Advances in the Synthesis of Quinolines." Molecules, 15(12), 9174-9197.[1]

Sources

Synthesis of Quinolinyl Chalcones from Methyl 7-Acetylquinoline-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of quinolinyl chalcones, a class of compounds of significant interest in medicinal chemistry, using methyl 7-acetylquinoline-3-carboxylate as a key starting material. The methodologies described herein are grounded in the principles of the Claisen-Schmidt condensation and are supplemented with insights into reaction mechanisms, characterization techniques, and the biological relevance of the synthesized compounds.

Introduction: The Significance of Quinolinyl Chalcones

Quinoline and chalcone moieties are prominent pharmacophores in a vast array of biologically active molecules. The hybridization of these two scaffolds into a single molecular entity, the quinolinyl chalcone, has garnered considerable attention in the field of drug discovery. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1] The α,β-unsaturated ketone functionality of the chalcone moiety is a key structural feature that can act as a Michael acceptor, interacting with biological nucleophiles and contributing to their therapeutic effects. The quinoline ring system, on the other hand, is a cornerstone of many established drugs and imparts diverse pharmacological profiles.[1]

The specific starting material, methyl 7-acetylquinoline-3-carboxylate, offers a versatile platform for generating a library of quinolinyl chalcones. The acetyl group at the 7-position serves as the reactive site for condensation, while the methyl carboxylate at the 3-position can be further modified, allowing for the exploration of structure-activity relationships (SAR).

The Claisen-Schmidt Condensation: A Reliable Synthetic Route

The synthesis of quinolinyl chalcones from methyl 7-acetylquinoline-3-carboxylate is primarily achieved through the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of an aromatic ketone (in this case, the acetylquinoline derivative) with an aromatic aldehyde.[2][3]

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the methyl group of the acetyl moiety on the quinoline ring. This deprotonation results in the formation of a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Adduct Formation: This attack leads to the formation of a β-hydroxy ketone intermediate, known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, which is the final quinolinyl chalcone product.[2]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Methyl 7-acetylquinoline-3-carboxylate Enolate Enolate Intermediate Ketone->Enolate + Base Enolate2 Enolate Intermediate Base Base (e.g., OH⁻) Aldehyde Aromatic Aldehyde Aldol_Adduct2 Aldol Adduct Aldol_Adduct Aldol Adduct Enolate2->Aldol_Adduct + Aldehyde Chalcone Quinolinyl Chalcone Aldol_Adduct2->Chalcone - H₂O Water H₂O

Figure 1: Generalized mechanism of the Claisen-Schmidt condensation for quinolinyl chalcone synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative quinolinyl chalcone from methyl 7-acetylquinoline-3-carboxylate and a substituted aromatic aldehyde.

General Protocol for the Synthesis of Methyl 7-(3-Aryl-acryloyl)quinoline-3-carboxylate Derivatives

Materials:

  • Methyl 7-acetylquinoline-3-carboxylate

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 7-acetylquinoline-3-carboxylate (1.0 eq) in ethanol.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.1 eq).

  • Base Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of NaOH or KOH (2.0 eq) in ethanol or water dropwise with constant stirring. The addition of a strong base is crucial for the deprotonation of the acetyl group to form the reactive enolate.[2]

  • Reaction Progression: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC (a typical eluent system would be a mixture of hexane and ethyl acetate). The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.[4]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of approximately 5-6. This step neutralizes the excess base and precipitates the crude chalcone product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[1]

Experimental_Workflow Start Start Dissolve Dissolve Methyl 7-acetylquinoline-3-carboxylate and Aromatic Aldehyde in Ethanol Start->Dissolve Cool Cool Reaction Mixture in an Ice Bath Dissolve->Cool Add_Base Slowly Add Ethanolic NaOH or KOH Solution Cool->Add_Base Stir Stir at Room Temperature (Monitor by TLC) Add_Base->Stir Workup Pour into Ice and Acidify with Dilute HCl Stir->Workup Filter Filter the Precipitate Workup->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Crude Product Wash->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify Characterize Characterize the Final Product (NMR, IR, MS, Melting Point) Purify->Characterize End End Characterize->End

Figure 2: A typical experimental workflow for the synthesis of quinolinyl chalcones.

Characterization of Synthesized Chalcones

The structural elucidation of the synthesized quinolinyl chalcones is performed using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueKey Observables
Infrared (IR) Spectroscopy - C=O stretching of the α,β-unsaturated ketone (typically around 1650-1680 cm⁻¹) - C=O stretching of the methyl ester (around 1720-1740 cm⁻¹) - C=C stretching of the alkene (around 1600-1625 cm⁻¹) - C-H stretching and bending of the aromatic rings
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy - Two characteristic doublets for the vinylic protons (Hα and Hβ) in the range of δ 7.0-8.5 ppm, with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[5][6] - A singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.1 ppm. - Multiplets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoline and the substituted aromatic ring.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy - A signal for the carbonyl carbon of the chalcone around δ 185-195 ppm. - A signal for the carbonyl carbon of the methyl ester around δ 165-170 ppm. - Signals for the vinylic carbons (Cα and Cβ). - Signals for the aromatic carbons of both rings.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized chalcone. - Characteristic fragmentation patterns.
Example Characterization Data

For a hypothetical product, methyl 7-(3-(4-chlorophenyl)acryloyl)quinoline-3-carboxylate:

Spectroscopic DataExpected Values
IR (KBr, cm⁻¹) ~1730 (C=O, ester), ~1665 (C=O, ketone), ~1605 (C=C)
¹H NMR (400 MHz, CDCl₃, δ ppm) ~8.9 (s, 1H, quinoline H-2), ~8.5 (s, 1H, quinoline H-4), 8.2-7.5 (m, aromatic H), ~7.8 (d, 1H, J=15.8 Hz, Hβ), ~7.6 (d, 1H, J=15.8 Hz, Hα), ~4.0 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃, δ ppm) ~188 (C=O, ketone), ~166 (C=O, ester), ~145 (Cβ), ~125 (Cα), aromatic carbons, ~53 (OCH₃)
MS (ESI) m/z [M+H]⁺ calculated for C₂₀H₁₄ClNO₃

Applications in Drug Discovery and Development

The synthesized quinolinyl chalcones serve as valuable scaffolds for the development of new therapeutic agents. Their diverse biological activities make them attractive candidates for further investigation in various disease areas.

  • Anticancer Activity: Many quinolinyl chalcones have demonstrated potent cytotoxic effects against various cancer cell lines.[1][7]

  • Antimalarial Activity: The quinoline core is a well-known antimalarial pharmacophore, and its combination with the chalcone moiety has led to the discovery of novel antimalarial agents.[1]

  • Antimicrobial Activity: These compounds have also shown promising activity against a range of bacteria and fungi.[5]

The modular nature of the Claisen-Schmidt condensation allows for the facile synthesis of a diverse library of quinolinyl chalcones by varying the substituted aromatic aldehyde. This enables a systematic exploration of the structure-activity relationship, a crucial step in the optimization of lead compounds in drug development.

Conclusion

This guide has outlined a detailed and reliable methodology for the synthesis of quinolinyl chalcones from methyl 7-acetylquinoline-3-carboxylate. The Claisen-Schmidt condensation provides an efficient route to these biologically important molecules. The provided protocols and characterization guidelines offer a solid foundation for researchers to synthesize and evaluate novel quinolinyl chalcone derivatives for their potential therapeutic applications. The versatility of this synthetic approach, coupled with the significant pharmacological potential of the target compounds, underscores the importance of this research area in medicinal chemistry and drug discovery.

References

  • Desai, N. C., & Trivedi, A. R. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances, 14(41), 28423-28434. Available from: [Link].

  • Muhammad, S., Khan, M. A., & Irum, U. (2007). Synthetic and Antibacterial Studies of Quinolinylchalcones. ScienceAlert. Available from: [Link].

  • Li, Y., Zhang, Y., Wang, Y., Li, J., & Liu, Z. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4945. Available from: [Link].

  • Abdel-Megid, M., El-Sayed, R., & El-Gohary, N. S. (2020). Synthesis, structure elucidation and plants growth promoting effects of novel quinolinyl chalcones. Arabian Journal of Chemistry, 13(7), 6049-6057. Available from: [Link].

  • Adamu, U. A., & Itodo, A. U. (2019). THE CHEMISTRY OF QUINOLINYL CHALCONES. International Journal of Thesis Projects and Dissertations (IJTPD), 7(4), 48-57. Available from: [Link].

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Siddiqui, Z. N., & Khan, A. A. (2016). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 21(1), 73. Available from: [Link].

  • Patil, S., & Patil, S. (2011). SYNTHESIS OF CHALCONES. JETIR. Available from: [Link].

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 7-acetylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline Scaffolds and the Advent of Microwave-Assisted Synthesis

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in the quest for novel therapeutic agents. This privileged heterocyclic framework is a prominent feature in a multitude of clinically approved drugs and promising clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core is a pivotal aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity.

Methyl 7-acetylquinoline-3-carboxylate is a key derivative, incorporating an acetyl group that can serve as a handle for further chemical modifications, and a methyl carboxylate group at the 3-position, a common feature in many bioactive quinolines.

Traditional methods for quinoline synthesis often necessitate harsh reaction conditions and prolonged reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of dramatically reduced reaction times, often leading to increased yields and enhanced product purity.[1][2] This approach aligns with the principles of green chemistry by improving energy efficiency and often reducing the need for hazardous solvents.[2]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of methyl 7-acetylquinoline-3-carboxylate, detailing a robust protocol, the underlying chemical principles, and essential safety considerations.

Theoretical Background: The Friedländer Annulation

The most direct and efficient route for the synthesis of polysubstituted quinolines is the Friedländer annulation. This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] The reaction can be catalyzed by either acids or bases.[4] Microwave irradiation has been shown to significantly accelerate this reaction, often reducing reaction times from hours to mere minutes.[1][4]

The proposed reaction for the synthesis of methyl 7-acetylquinoline-3-carboxylate proceeds via the microwave-assisted Friedländer annulation of 2-amino-4-acetylacetophenone with a suitable three-carbon building block that introduces the methyl carboxylate at the 3-position.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 2-Amino-4-acetylacetophenone

As 2-amino-4-acetylacetophenone may not be readily commercially available, a two-step synthesis from 4-acetylacetophenone is provided.

Step 1: Nitration of 4-acetylacetophenone

A mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring of 4-acetylacetophenone. The reaction is typically carried out at low temperatures to control the exothermicity.

Step 2: Reduction of 4-acetyl-2-nitroacetophenone

The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or through catalytic hydrogenation.

Detailed Protocol for the Synthesis of 2-Amino-4-acetylacetophenone:

A detailed protocol for the synthesis of 2'-Aminoacetophenone can be found in the literature, which involves the reduction of 2'-Nitroacetophenone using granular tin and concentrated hydrochloric acid.[5]

Part 2: Microwave-Assisted Synthesis of Methyl 7-acetylquinoline-3-carboxylate

This protocol details the microwave-assisted Friedländer annulation of 2-amino-4-acetylacetophenone with methyl (E)-3-methoxyacrylate.

Materials and Equipment:

  • 2-Amino-4-acetylacetophenone (1 mmol)

  • Methyl (E)-3-methoxyacrylate (1.2 mmol)

  • Glacial Acetic Acid (5 mL)

  • Microwave synthesis reactor

  • 10 mL microwave process vial with a magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 2-Amino-4-acetylacetophenone p1 Methyl 7-acetylquinoline-3-carboxylate r1->p1 + conditions Microwave Irradiation Glacial Acetic Acid 160 °C, 10 min r2 Methyl (E)-3-methoxyacrylate r2->p1

Caption: Reaction scheme for the synthesis of Methyl 7-acetylquinoline-3-carboxylate.

Step-by-Step Protocol:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stirrer, add 2-amino-4-acetylacetophenone (1 mmol).

  • Addition of Reagents: To the vial, add methyl (E)-3-methoxyacrylate (1.2 mmol) and glacial acetic acid (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160°C for 10 minutes.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl 7-acetylquinoline-3-carboxylate.

Workflow Diagram:

G start Start setup Combine Reactants in Microwave Vial start->setup irradiate Microwave Irradiation (160°C, 10 min) setup->irradiate cool Cool to Room Temperature irradiate->cool workup Pour into Ice-Water & Neutralize cool->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the microwave-assisted synthesis.

Data Presentation and Characterization

The synthesized methyl 7-acetylquinoline-3-carboxylate should be characterized by standard spectroscopic methods to confirm its structure and purity.

Table 1: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic protons in the quinoline ring system (δ 7.5-9.0 ppm), a singlet for the methyl ester protons (δ ~3.9 ppm), and a singlet for the acetyl methyl protons (δ ~2.7 ppm).
¹³C NMR Carbonyl carbons of the ester and acetyl groups (δ 165-198 ppm), aromatic and heteroaromatic carbons (δ 120-150 ppm), methyl ester carbon (δ ~52 ppm), and acetyl methyl carbon (δ ~26 ppm).
IR (KBr) C=O stretching vibrations for the ketone (~1680 cm⁻¹) and the ester (~1720 cm⁻¹), C-O stretching for the ester (~1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6]
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to the molecular weight of the product (229.23 g/mol ). Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).[7][8]

Safety Considerations in Microwave-Assisted Synthesis

  • Pressure Build-up: Reactions in sealed vessels at elevated temperatures can generate significant pressure. Always use appropriate pressure-rated vials and do not exceed the recommended fill volume.

  • Solvent Choice: Use solvents with a high dielectric constant for efficient microwave absorption. Be aware of the flammability of organic solvents and ensure the microwave reactor is designed for use with such materials.

  • Exothermic Reactions: Be cautious with potentially exothermic reactions, as the rapid heating from microwave irradiation can lead to a runaway reaction. Start with small-scale reactions to assess the reactivity.

  • Equipment Inspection: Regularly inspect the microwave reactor, including door seals and safety interlocks, to ensure proper functioning and prevent microwave leakage.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Decomposition of productDecrease reaction temperature or time.
Formation of Byproducts Side reactionsOptimize reaction temperature and time. Consider using a different catalyst or solvent.
Difficulty in Purification Impurities in starting materialsEnsure the purity of starting materials before use.
Incomplete separationOptimize the eluent system for column chromatography.

Conclusion

The microwave-assisted Friedländer annulation provides a rapid, efficient, and often higher-yielding method for the synthesis of methyl 7-acetylquinoline-3-carboxylate compared to conventional heating methods. This protocol offers a reliable and reproducible procedure for obtaining this valuable quinoline derivative for further research and development in medicinal chemistry and materials science. By adhering to the detailed protocol and safety guidelines, researchers can effectively leverage the benefits of microwave technology for the synthesis of this and other important heterocyclic compounds.

References

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Benchchem. (2025).
  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Potter, G. A., & Epton, R. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1119. [Link]

  • Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(10), 1958-1963. [Link]

  • PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Benchchem. (2025). An In-depth Technical Guide to 2'-Aminoacetophenone: Discovery, History, and Synthesis.
  • Garella, D., Barge, A., Upadhyaya, D., Rodríguez, Z., Palmisano, G., & Cravotto, G. (2010). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Synthetic Communications, 40(1), 120-128. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]

  • PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]

  • National Center for Biotechnology Information. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

  • ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of aminoacetophenone from acetophenone. [Link]

  • European Patent Office. (1991). A process for the preparation of ketones. [Link]

  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubChem. (n.d.). Methyl quinoline-3-carboxylate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of Methyl 7-acetylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of methyl 7-acetylquinoline-3-carboxylate via recrystallization. As a molecule featuring a quinoline core, a methyl ester, and an acetyl group, its solubility characteristics necessitate a systematic approach to solvent selection and troubleshooting.[1] This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable starting solvent for the recrystallization of methyl 7-acetylquinoline-3-carboxylate?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] Given the molecule's structure—a moderately polar aromatic ketone and a methyl ester[1]—solvents of intermediate polarity are excellent starting points. A general rule of thumb is to match the solvent's functional groups to the compound's; for instance, acetone is often effective for ketones and ethyl acetate for esters.[3]

Initial screening should involve testing small amounts of your crude material in solvents such as ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.[4]

Q2: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[5] It can also happen if the compound is significantly impure, which can dramatically lower its melting point.[6]

To resolve this, try the following:

  • Reheat and Dilute: Warm the flask to redissolve the oil, then add a small amount of additional solvent (10-20% more) to decrease the saturation point.[5][6]

  • Slow Down Cooling: Allow the solution to cool to room temperature more slowly. You can insulate the flask by placing it on a wooden block or covering it with an inverted beaker to trap heat.[6]

  • Change Solvents: The boiling point of your chosen solvent may be too high. Consider a lower-boiling solvent or switch to a solvent-pair system.

Q3: The solution is cold, but no crystals have formed. What are the next steps?

A3: A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin.[5] This is a common issue that can often be resolved with simple physical induction methods.

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[4][5]

  • Seed Crystals: If you have a small amount of pure methyl 7-acetylquinoline-3-carboxylate, add a single tiny crystal to the solution. This "seed crystal" provides a template for further crystal growth.[5]

  • Reduce Solvent Volume: It is possible you used too much solvent.[5][7] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[6]

  • Drastic Cooling: If gentle cooling fails, place the flask in an ice-salt bath for a short period. However, be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[2]

Q4: My crystal yield is very low. How can I maximize recovery?

A4: A low yield is most often caused by using an excessive amount of solvent, as a significant portion of your compound will remain dissolved in the mother liquor even when cold.[6][7] To improve your yield:

  • Minimize Solvent: During the initial dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Extended Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize precipitation.[8]

  • Mother Liquor Re-concentration: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can reduce its volume by rotary evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q5: When should I use a two-solvent (anti-solvent) system, and how do I choose the solvents?

A5: An anti-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile. This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "bad" or "anti-solvent" in which it is poorly soluble until the solution becomes cloudy (the point of saturation).[7][8]

Solvent Pair Selection:

  • The two solvents must be miscible with each other.

  • Good Solvent: Choose a solvent that readily dissolves your compound at room temperature. For methyl 7-acetylquinoline-3-carboxylate, this could be dichloromethane, acetone, or ethyl acetate.

  • Anti-Solvent: Choose a non-polar solvent in which your compound is insoluble. Hexane or pentane are common choices.[9]

The slow addition of the anti-solvent reduces the overall solubility of the solute, inducing crystallization.[8]

Experimental Protocols & Data

Solvent Selection Guide

The following table provides a starting point for solvent selection based on general principles for quinoline derivatives and compounds with similar functional groups.

Solvent TypeRecommended SolventsRationale & Comments
Single Solvent Ethanol, Methanol, Acetone, Ethyl AcetateThese moderately polar solvents are often effective for quinoline derivatives.[4][10] Their polarity aligns well with the acetyl and methyl ester functional groups.[3]
Solvent Pairs (Anti-Solvent) Dichloromethane/Hexane, Ethyl Acetate/Hexane, Acetone/WaterProvides a robust method when a suitable single solvent cannot be found.[9][11] Allows for fine-tuned control over the saturation point to induce crystallization.[8]
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude methyl 7-acetylquinoline-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate, with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter it through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[4][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[4][8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes persistently cloudy. This indicates the onset of precipitation.[3][8]

  • Induce Crystallization: Gently warm the solution until it becomes clear again. Then, remove it from the heat and allow it to cool slowly to room temperature.

  • Cooling & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visual Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting and troubleshooting a recrystallization protocol for methyl 7-acetylquinoline-3-carboxylate.

Recrystallization_Workflow Workflow for Recrystallization Solvent Selection start Crude Methyl 7-acetylquinoline-3-carboxylate test_solvents Screen Solvents (e.g., EtOH, Acetone, EtOAc) start->test_solvents decision_single Good Single Solvent Found? test_solvents->decision_single single_xtal Perform Single-Solvent Recrystallization decision_single->single_xtal Yes test_pairs Select Miscible Solvent/Anti-Solvent Pair (e.g., EtOAc/Hexane) decision_single->test_pairs No cool_solution Cool Solution Slowly single_xtal->cool_solution anti_solvent_xtal Perform Anti-Solvent Recrystallization test_pairs->anti_solvent_xtal anti_solvent_xtal->cool_solution decision_oil Did it Oil Out? cool_solution->decision_oil decision_crystals Crystals Formed? troubleshoot Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume decision_crystals->troubleshoot No collect_crystals Collect, Wash, & Dry Pure Crystals decision_crystals->collect_crystals Yes troubleshoot->cool_solution decision_oil->decision_crystals No troubleshoot_oil Troubleshoot: 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent decision_oil->troubleshoot_oil Yes troubleshoot_oil->cool_solution

Caption: Decision workflow for selecting a recrystallization method.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (2024). IJCRT.org.
  • Addressing challenges in the purification of quinoline deriv
  • Technical Support Center: Purification of Quinolizinone Deriv
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Methyl 7-acetylquinoline-3-carboxyl
  • Crystallization of quinoline derivatives and its preparation method. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros.
  • Recrystallization and Crystallization. (n.d.). Organic Chemistry Document.
  • Recrystallization - a CLASSIC technique to purify a SOLID. (2024). YouTube.
  • Recrystallization (chemistry). (2024). EBSCO Research Starters.

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Technical Support Center: Navigating Solubility Challenges of Quinoline-3-Carboxylates in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility hurdles with quinoline-3-carboxylates. These compounds hold immense promise in various therapeutic areas, but their often-poor aqueous solubility can be a significant bottleneck in obtaining reliable and reproducible data in biological assays. This guide is designed to provide you with expert insights, practical troubleshooting strategies, and validated protocols to overcome these challenges, ensuring the integrity and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common solubility-related issues faced by researchers working with quinoline-3-carboxylates.

Q1: My quinoline-3-carboxylate compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's happening?

A1: This is a classic case of a compound "crashing out" of solution due to a phenomenon known as "solvent shock."[1] Your compound is likely soluble in 100% DMSO but becomes insoluble when the concentration of the organic solvent is drastically reduced upon addition to the aqueous buffer. The final concentration of DMSO in your assay medium is insufficient to keep the compound dissolved.[2]

Q2: I don't see any visible precipitate, but my assay results are inconsistent. Could solubility still be the issue?

A2: Absolutely. Micro-precipitation, which may not be visible to the naked eye, can significantly impact your results by reducing the actual concentration of the compound available to interact with its biological target.[2] This can lead to an underestimation of potency and high variability between replicate wells. It is always recommended to visually inspect your assay plates under a microscope for any signs of crystalline or amorphous precipitate.

Q3: How does the pH of my buffer affect the solubility of my quinoline-3-carboxylate?

A3: The pH of your aqueous solution is a critical factor governing the solubility of quinoline-3-carboxylates. These molecules are typically weakly acidic due to the carboxylic acid group.[3] At a pH below the compound's pKa, the carboxylic acid will be protonated and largely uncharged, leading to lower aqueous solubility. Conversely, at a pH above the pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[4][5] Therefore, increasing the pH of your buffer can often dramatically improve the solubility of these compounds.[6][7]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A4: The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxic effects.[8] However, for sensitive cell lines or primary cells, it is advisable to keep the final DMSO concentration below 0.1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to account for any solvent-induced effects.

Troubleshooting Guides & In-Depth Protocols

This section provides a systematic approach to troubleshooting and resolving solubility issues with quinoline-3-carboxylates, complete with detailed experimental protocols.

Decision Tree for Selecting a Solubilization Strategy

Before diving into specific protocols, use the following decision tree to guide you toward the most appropriate solubilization strategy for your quinoline-3-carboxylate.

start Start: Poorly Soluble Quinoline-3-Carboxylate check_pKa Is the compound's pKa known and is pH adjustment compatible with the assay? start->check_pKa adjust_pH Strategy 1: pH Adjustment check_pKa->adjust_pH Yes co_solvent Is a higher co-solvent concentration tolerated? check_pKa->co_solvent No end Proceed with Assay adjust_pH->end use_co_solvent Strategy 2: Co-solvent Optimization co_solvent->use_co_solvent Yes cyclodextrin Are more advanced formulations an option? co_solvent->cyclodextrin No use_co_solvent->end use_cyclodextrin Strategy 3: Cyclodextrin Complexation cyclodextrin->use_cyclodextrin Yes solid_dispersion For highly problematic compounds, consider solid dispersion. cyclodextrin->solid_dispersion No/Still problematic use_cyclodextrin->end solid_dispersion->end

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy for quinoline-3-carboxylates.

Strategy 1: pH Adjustment

As quinoline-3-carboxylates are acidic, increasing the pH of the aqueous buffer above the compound's pKa will convert it to the more soluble salt form.[4][5]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0).

  • Add excess compound: To a small vial containing a known volume of each buffer (e.g., 1 mL), add an excess amount of your quinoline-3-carboxylate (enough that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot solubility vs. pH: Plot the measured solubility against the corresponding pH of each buffer to determine the optimal pH for your assay.

Strategy 2: Co-solvent Optimization

While DMSO is a common first choice, optimizing its final concentration or using alternative co-solvents can be effective.

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution: Dissolve your quinoline-3-carboxylate in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare serial dilutions: Serially dilute the stock solution in 100% DMSO to create a range of concentrations.

  • Dilute into assay buffer: Add a small, fixed volume of each DMSO concentration to your aqueous assay buffer.

  • Observe for precipitation: Visually inspect each dilution for any signs of precipitation immediately after mixing and after a period of incubation (e.g., 1-2 hours) at the assay temperature.

  • Determine the highest soluble concentration: The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.[9][10]

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological assays.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-50 mM).

  • Prepare a concentrated compound stock: Dissolve your quinoline-3-carboxylate in a minimal amount of a suitable organic solvent like DMSO.

  • Form the complex: While vigorously vortexing the cyclodextrin solution, slowly add the compound stock solution dropwise.

  • Equilibrate: Allow the mixture to shake at room temperature for 1-24 hours to facilitate the formation of the inclusion complex.

  • Filter (optional): If any undissolved compound remains, filter the solution through a 0.22 µm syringe filter.

  • Use in assay: The resulting clear solution contains the water-soluble compound-cyclodextrin complex. Remember to include a vehicle control with the same concentration of HP-β-CD and any residual organic solvent.

Strategy 4: Solid Dispersion

For particularly challenging compounds, creating a solid dispersion can significantly improve their dissolution rate and apparent solubility. This involves dispersing the compound in a hydrophilic polymer matrix.

Experimental Protocol: Laboratory-Scale Solid Dispersion via Solvent Evaporation

  • Select a carrier: Choose a water-soluble polymer such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[6][13]

  • Dissolve compound and carrier: In a round-bottom flask, dissolve both your quinoline-3-carboxylate and the chosen carrier in a common volatile organic solvent (e.g., methanol or ethanol).

  • Evaporate the solvent: Use a rotary evaporator to remove the solvent, leaving a thin film of the solid dispersion on the flask wall.

  • Dry thoroughly: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Collect the solid dispersion: Scrape the solid dispersion from the flask. This powder can then be directly dissolved in your aqueous assay buffer.

Quantitative Data Summary: Solubility of a Model Quinoline-3-Carboxylate

To illustrate the impact of different solubilization strategies, the following table presents the solubility data for Nalidixic acid, a well-characterized quinoline-3-carboxylate antibiotic.

Solvent/ConditionApproximate Solubility (mg/mL)Reference(s)
Water (23 °C)0.1[14][15]
Ethanol~0.9[16]
Chloroform20[14]
DMSO6[2][16]
0.5 M NaOH (pH ~13.7)~50[7]

Note: These values are approximate and can vary with temperature and the specific experimental conditions.

Workflow for Kinetic Solubility Assessment

The following workflow diagram illustrates a typical process for determining the kinetic solubility of a quinoline-3-carboxylate.

start Prepare 10 mM Stock in 100% DMSO serial_dilute Create Serial Dilutions in 100% DMSO start->serial_dilute add_to_buffer Add 2 µL of each dilution to 198 µL of Aqueous Buffer (e.g., PBS, pH 7.4) serial_dilute->add_to_buffer incubate Incubate at Room Temperature for 2 hours with shaking add_to_buffer->incubate filter_plate Filter through a 96-well Solubility Filter Plate incubate->filter_plate analyze Analyze Filtrate by UV-Vis or LC-MS/MS filter_plate->analyze determine_solubility Calculate Kinetic Solubility analyze->determine_solubility

Caption: A standard workflow for assessing the kinetic solubility of a compound in a high-throughput format.[10][11]

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Cinoxacin - Drug Monograph. DrugInfoSys.com.
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  • Ionization and divalent cation dissociation constants of nalidixic and oxolinic acids. PubMed.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 2012.
  • How can I increase solubility of antibiotic nalidixic acid to add it in culture media?
  • Nalidixic acid. ChemicalBook.
  • Nalidixic Acid - PRODUCT INFORM
  • Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Benchchem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. 2019.
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  • Nalidixic acid. Duchefa Biochemie.
  • SPECIFIC
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2013.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Overcoming poor solubility of quinoline deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. 2016.
  • Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. 2022.
  • How to dissolve poorly insoluble drug into water with cyclodextrin?
  • Review on Enhancement of Solubiliz
  • Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. PubChem.
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  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. Semantic Scholar. 2008.
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  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. 2024.
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  • Cinoxacin (Compound 64716) | Antibiotic. MedchemExpress.com.
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  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. 2025.
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Technical Support Center: Purification Strategies for Highly Polar Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of highly polar quinoline carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-difficult compounds. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.

Introduction: The Challenge of Polar Quinoline Carboxylic Acids

Quinoline carboxylic acids are a vital class of compounds in medicinal chemistry and materials science.[1][2] Their inherent polarity, often exacerbated by the presence of both a basic nitrogen atom and an acidic carboxylic acid group, can lead to zwitterionic character and presents significant purification challenges.[1][3] Common issues include poor retention in reverse-phase chromatography, irreversible adsorption to silica gel in normal-phase chromatography, and difficulties with crystallization.[4][5] This guide will equip you with the knowledge and practical strategies to overcome these obstacles.

Purification Strategy Decision Workflow

Choosing the right purification strategy is critical for success. The following diagram outlines a logical workflow for selecting an appropriate method based on the properties of your crude sample.

Purification_Strategy start Crude Polar Quinoline Carboxylic Acid Derivative is_solid Is the crude material a solid? start->is_solid crystallization Attempt Crystallization/ Recrystallization is_solid->crystallization Yes liquid_extraction Perform Acid-Base Liquid-Liquid Extraction is_solid->liquid_extraction No/Impure Oil chromatography_choice Proceed to Chromatography crystallization->chromatography_choice Failure success Pure Compound crystallization->success Success liquid_extraction->chromatography_choice hilic Hydrophilic Interaction Liquid Chromatography (HILIC) chromatography_choice->hilic Highly Polar/ Zwitterionic rp_hplc Reverse-Phase HPLC (with polar-modified column) chromatography_choice->rp_hplc Moderately Polar ion_exchange Ion-Exchange Chromatography (IEX) chromatography_choice->ion_exchange Strongly Ionic flash_chrom Normal-Phase Flash Chromatography (deactivated silica) chromatography_choice->flash_chrom Less Polar/ Scale-up hilic->success failure Re-evaluate Strategy hilic->failure rp_hplc->success rp_hplc->failure ion_exchange->success ion_exchange->failure flash_chrom->success flash_chrom->failure failure->chromatography_choice

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of highly polar quinoline carboxylic acid derivatives in a question-and-answer format.

Chromatography

Q1: My compound elutes in the solvent front during Reverse-Phase HPLC. What can I do to increase retention?

Answer: This is a classic problem for highly polar analytes on non-polar stationary phases like C18.[4] Here are several strategies to improve retention:

  • Switch to a More Polar Stationary Phase: Standard C18 columns may not be suitable. Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases.[6] Some modern RP columns are also designed to be stable in highly aqueous mobile phases.[6]

  • Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for retaining and separating very polar compounds.[4][7][8][9] It uses a polar stationary phase (like silica, diol, or amide) with a high organic, low aqueous mobile phase.[9]

  • Adjust Mobile Phase pH: The retention of ionizable compounds like quinoline carboxylic acids is highly dependent on the mobile phase pH.[10] To increase retention of the acidic portion of your molecule on a reverse-phase column, lower the mobile phase pH to at least two units below the pKa of the carboxylic acid.[11] This protonates the carboxylate, making the molecule less polar.[10]

  • Consider Ion-Pairing Agents: While they can complicate post-purification sample workup and may not be compatible with mass spectrometry, ion-pairing agents can improve retention. However, this is often a last resort due to potential for long equilibration times.

Q2: I'm observing significant peak tailing for my quinoline compound in RP-HPLC. What's causing this and how can I fix it?

Answer: Peak tailing is often due to unwanted secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the silica-based stationary phase.[6] Here are some solutions:

  • Mobile Phase pH Adjustment: For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the quinoline nitrogen and also suppress the ionization of the acidic silanol groups, minimizing these interactions.[6]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[6]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[6]

  • Consider HILIC: The different retention mechanism in HILIC can sometimes lead to better peak shapes for polar basic compounds.[6]

Q3: My compound seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

Answer: Standard silica gel is acidic and can cause degradation of sensitive quinoline derivatives.[6][12]

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the packed column. Flush the column with a solvent system containing a small amount of a base, like 1-2% triethylamine, before loading your sample.[6]

  • Use an Alternative Stationary Phase: Consider a less acidic stationary phase like alumina (basic or neutral) or bonded silica phases such as diol or amine.[6]

  • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized stationary phase can be an excellent alternative.[13]

Crystallization & Extraction

Q4: My purified quinoline carboxylic acid is an oil and won't crystallize. What should I do?

Answer: Obtaining a solid from a purified oil can be challenging, but several techniques can be employed:

  • Solvent Screening: For polar oils, a mixture of polar solvents like ethanol/water or acetone/water can be effective.[14] Dissolve the oil in the more soluble solvent and slowly add the less soluble one until turbidity persists.

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[14] Forming a hydrochloride or picrate salt can be a robust method for solidification and further purification.[14][15] The free base can then be regenerated if necessary.[14]

  • Vapor Diffusion: This gentle method can yield high-quality crystals. A solution of your compound is placed in a small open vial inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into your compound's solution, inducing crystallization.[16]

Q5: I'm struggling to extract my highly water-soluble compound into an organic solvent during a liquid-liquid extraction. What are my options?

Answer: The high water solubility of these compounds makes extraction difficult.[4]

  • Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[17][18] By adjusting the pH of the aqueous layer, you can change the charge state of your quinoline carboxylic acid and its solubility.

    • To extract the carboxylic acid into an organic layer, acidify the aqueous phase to a pH at least 2-3 units below the pKa of the carboxylic acid.[19]

    • To move the compound into the aqueous layer, make the solution basic (pH > pKa of the quinoline nitrogen) to deprotonate the carboxylic acid, forming a water-soluble salt.[19][20]

  • Salting Out: Adding a high concentration of an inert salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of your organic compound, driving it into the organic layer.

  • Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous extraction apparatus can be more efficient than multiple batch extractions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly polar quinoline carboxylic acid derivatives?

A1: The main challenges stem from their dual functionality:

  • Poor retention in Reverse-Phase Chromatography (RPC): These compounds have little affinity for the non-polar stationary phases used in RPC and often elute in the void volume.[4]

  • Strong retention in Normal-Phase Chromatography (NPC): Conversely, they can bind too strongly to polar stationary phases like silica, leading to poor peak shapes and difficulty in elution.[4]

  • High water solubility: This complicates extraction into organic solvents and can lead to emulsion formation.[4]

  • Zwitterionic Nature: At certain pH values, these molecules can exist as zwitterions, carrying both a positive and negative charge, which can lead to unpredictable chromatographic behavior and poor solubility in many common solvents.[3][21]

Q2: Which chromatographic technique is generally most suitable for these compounds?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most successful approach.[4][7][8][9] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[9] This allows for the retention and separation of compounds that are too polar for traditional reverse-phase methods.

Q3: When should I consider Ion-Exchange Chromatography (IEX)?

A3: IEX is an excellent choice when your quinoline carboxylic acid derivative and its impurities have significantly different net charges at a given pH.[22][23][24]

  • Cation-exchange can be used at a low pH where the quinoline nitrogen is protonated (positive charge).

  • Anion-exchange can be used at a higher pH where the carboxylic acid is deprotonated (negative charge). The separation is based on the reversible binding of the charged analyte to the oppositely charged stationary phase.[22] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[22]

Q4: Can I use normal-phase flash chromatography on silica gel?

A4: While possible, it's often challenging. The basic nitrogen of the quinoline can interact strongly with the acidic silanols of the silica, leading to streaking and poor recovery.[6][12] If you must use normal-phase silica, it's highly recommended to deactivate the silica first by flushing the column with a solvent mixture containing 1-2% triethylamine or ammonia.[6][12] A more aggressive polar solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution, may also be necessary to elute highly polar compounds.[12]

Experimental Protocols

Protocol 1: General HILIC Method Development

This protocol provides a starting point for developing a HILIC separation method.

  • Column Selection: Begin with a bare silica or an amide-based HILIC column.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM ammonium formate in water.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.

    • Hold at the final conditions for 2-3 minutes.

    • Return to initial conditions and allow for re-equilibration (HILIC may require longer equilibration times than RP-HPLC).

  • Injection and Analysis:

    • Dissolve the sample in a diluent that matches the initial mobile phase conditions to avoid peak distortion. A 75/25 acetonitrile/methanol mix is often a good starting point.

    • Inject a small volume (e.g., 1-5 µL) and monitor the separation.

  • Optimization:

    • Adjust the gradient slope and duration to improve resolution.

    • If retention is too low, increase the initial percentage of the organic solvent.

    • If retention is too high, decrease the initial percentage of the organic solvent.

    • Evaluate the effect of different buffer pH values on the separation.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to neutralize the acidic sites on silica gel to prevent compound degradation.

  • Column Packing: Dry pack or prepare a slurry of silica gel in your initial, non-polar solvent (e.g., hexane) and pack your column as usual.

  • Deactivation Solution Preparation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[6]

  • Column Deactivation:

    • Flush the packed column with 2-3 column volumes of the deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[6]

  • Sample Loading and Elution:

    • Load your sample and begin the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 3: Acid-Base Extraction for Purification

This workflow is designed to separate a quinoline carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Basification & Extraction:

    • Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to the separatory funnel.[17] This will deprotonate the carboxylic acid, forming a water-soluble salt.

    • Shake the funnel vigorously, venting frequently, and allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times.

    • Combine all aqueous extracts. The neutral impurities will remain in the organic layer.

  • Isolation of the Carboxylic Acid:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong acid, such as 2M HCl, until the pH is acidic (pH 3-4, check with pH paper).[20] This will re-protonate the carboxylate, causing the neutral quinoline carboxylic acid to precipitate if it is a solid.

    • If a solid precipitates, collect it by suction filtration, wash with cold water, and dry.

    • If the product is an oil or remains dissolved, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Data Summary Table

Purification TechniqueStationary PhaseMobile Phase/Solvent SystemBest For...Key Considerations
HILIC Polar (Silica, Amide, Diol)[7][9]High Organic (e.g., Acetonitrile) / Low Aqueous BufferHighly polar, zwitterionic compounds not retained by RP-HPLC.[4][7]Requires long equilibration times; sample solvent must match initial mobile phase.
Reverse-Phase HPLC Non-polar (C18, Phenyl-Hexyl, Polar-Embedded)[6]High Aqueous Buffer / Low Organic (e.g., Acetonitrile, Methanol)Moderately polar compounds; offers high resolution.pH control is critical for retention and peak shape of ionizable compounds.[10] May require specialized polar-compatible columns.[6]
Ion-Exchange Charged Resin (Anionic or Cationic)[23]Aqueous buffers with a salt or pH gradient.[22]Compounds that are strongly ionic and have different net charges from impurities.[22]Elution with high salt concentrations may require a subsequent desalting step.
Normal-Phase Flash Polar (Silica, Alumina)[6]Non-polar organic solvents (e.g., Hexane, Ethyl Acetate, DCM, Methanol)Less polar derivatives or for large-scale purification.Silica must be deactivated with a base to prevent degradation of basic quinolines.[6]
Crystallization N/AVarious single or mixed solvent systems.[14][16]Final polishing step for solid compounds; can be highly effective for achieving high purity.Finding the right solvent system can be time-consuming; not suitable for oils.[14]
Acid-Base Extraction N/AImmiscible Organic/Aqueous layers with pH adjustment.[17][20]Initial cleanup to separate acidic/basic compounds from neutral impurities.[18]Compound must be stable to pH changes; risk of emulsion formation.

References

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Biotage. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. August 14, 2019. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. December 23, 2025. [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. July 11, 2023. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. November 09, 2012. [Link]

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. May 23, 2014. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. June 18, 2025. [Link]

  • University of California, Davis. Acid-Base Extraction. [Link]

  • LCGC. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. December 09, 2020. [Link]

  • Google Patents.
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. October 04, 2023. [Link]

  • Google Patents.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. January 30, 2023. [Link]

  • Reddit. Isolation/purification of zwitterionic phospholipid. April 29, 2025. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. April 25, 2018. [Link]

  • ResearchGate. Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. August 06, 2025. [Link]

  • Reddit. Any tips for purification of two zwitterionic compounds?. May 11, 2022. [Link]

  • Scientia Research Library. Journal of Applied Chemistry, 2023, 11 (2):1-5 Effective Method for Making Quinoline Derivatives in Gl. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. October 20, 2025. [Link]

  • Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. April 07, 2022. [Link]

  • Chromatography Forum. Separation of zwitter ionic drug molecule. September 21, 2004. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. December 02, 2025. [Link]

  • ResearchGate. How to desalt zwitterions?. February 20, 2020. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. February 01, 2014. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. April 27, 2023. [Link]

  • Chemistry LibreTexts. 28.6: Ion-Exchange Chromatography. January 24, 2023. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. January 24, 2023. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • YouTube. Acid-Base Extraction Tutorial. March 22, 2020. [Link]

  • Ecolab. Ion Exchange Chromatography. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization Guide: Methyl 7-acetylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of Methyl 7-acetylquinoline-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

Methyl 7-acetylquinoline-3-carboxylate is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors, antimalarials, and potential anticancer agents. Its structural integrity is paramount, as the regioselectivity of the acetylation (typically at C6 or C7) during synthesis (e.g., via Combes or Friedländer pathways) can be ambiguous.

This guide provides a definitive technical framework for the characterization of the 7-acetyl isomer, contrasting it with its most common regioisomer (6-acetyl) and evaluating solvent performance for optimal spectral resolution.

Structural Analysis & Theoretical Grounding

The quinoline-3-carboxylate core presents a distinct aromatic splitting pattern. Correct assignment relies on understanding the interplay between the electron-withdrawing ester at C3 and the acetyl group at C7.

Proton Environment Breakdown
  • H-2 & H-4 (Pyridine Ring): Typically appear as singlets due to the substitution at C3. H-2 is the most deshielded proton due to the adjacent nitrogen and the inductive effect of the ester.

  • H-5, H-6, H-8 (Benzene Ring): The 7-acetyl substitution creates a specific coupling pattern. H-5 and H-6 are vicinal (ortho), while H-6 and H-8 are meta-positioned.

  • Aliphatic Protons: Two distinct singlets for the ester methyl (-OCH₃) and the acetyl methyl (-COCH₃).

Experimental Protocol: Self-Validating Acquisition

To ensure data trustworthiness, the following protocol minimizes artifacts and maximizes resolution.

Sample Preparation[1]
  • Mass: 5–10 mg of analyte.[1]

  • Solvent: 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D).

    • Note: DMSO-d₆ is recommended for resolving potential overlap in the aromatic region (7.5–8.5 ppm) due to its higher viscosity and polarity, which often separates the H-5/H-6 multiplets better than chloroform.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): ≥ 1.0 s (Standard); increase to 5.0 s for accurate integration of the isolated H-2/H-4 protons if qNMR is required.

  • Scans (NS): 16–64 (depending on concentration).

  • Temperature: 298 K (25°C).

Comparative Analysis: Performance & Alternatives

Comparative Data: Chemical Shift Assignments

The following table contrasts the expected shifts in CDCl₃ versus DMSO-d₆. The "Performance" metric here is the Peak Separation (Δδ) , critical for confirming purity.

Proton PositionMultiplicityApprox. Shift (CDCl₃)Approx.[2] Shift (DMSO-d₆)J-Coupling (Hz)Structural Insight
H-2 s9.409.45-Most deshielded; diagnostic for quinoline N-1 proximity.
H-4 s8.858.95-NOE correlation to H-5 confirms 3-substituent.
H-8 d8.758.80~1.5 (meta)Deshielded by 7-acetyl; appears as a doublet (meta to H-6).
H-5 d7.958.15~8.5 (ortho)Ortho-coupled to H-6.
H-6 dd7.657.758.5, 1.5Doublet of doublets (Ortho to H-5, Meta to H-8).
OCH₃ (Ester)s4.053.98-Sharp singlet; integral reference (3H).
COCH₃ (Acetyl)s2.752.72-Distinct from ester; confirms acetylation.
Critical Comparison: Distinguishing Regioisomers (7-Acetyl vs. 6-Acetyl)

The most common "alternative" impurity is the 6-acetyl isomer. They cannot be distinguished solely by Mass Spectrometry (same MW). 1H NMR is the gold standard for differentiation.

  • 7-Acetyl Isomer (Target):

    • Coupling System: H-5 and H-6 are Ortho (J ≈ 8.5 Hz). H-8 is Isolated (Meta doublet, J ≈ 1.5 Hz).

    • Key Feature: You will see one large ortho coupling (H5-H6) and one meta-coupled proton (H8).

  • 6-Acetyl Isomer (Alternative):

    • Coupling System: H-7 and H-8 are Ortho (J ≈ 8.5 Hz). H-5 is Isolated (Meta doublet, J ≈ 1.5 Hz).

    • Key Feature: The proton at the "top" of the ring (H-5) becomes a narrow doublet (meta), whereas in the 7-isomer, H-5 is a wide doublet (ortho).

Visualization of Characterization Workflows

Workflow: Structural Verification Logic

This diagram illustrates the decision-making process for confirming the 7-acetyl structure against potential isomers.

NMR_Workflow Start Crude Product (Methyl 7-acetylquinoline-3-carboxylate) Acquisition Acquire 1H NMR (DMSO-d6 recommended) Start->Acquisition Aromatic_Check Analyze Aromatic Region (7.5 - 9.5 ppm) Acquisition->Aromatic_Check Decision_H5 Check H-5 Coupling (approx 8.0 - 8.2 ppm) Aromatic_Check->Decision_H5 Result_7 Large Doublet (J ~8.5 Hz) Indicates H5 is Ortho to H6 CONFIRMS 7-ACETYL Decision_H5->Result_7 Ortho J observed Result_6 Small Doublet (J ~1.5 Hz) Indicates H5 is Meta to H7 INDICATES 6-ACETYL Decision_H5->Result_6 Meta J observed NOE_Check Secondary Check: NOE Irradiate Acetyl-Me Result_7->NOE_Check NOE_7 NOE to H-6 & H-8 (Target) NOE_Check->NOE_7 NOE_6 NOE to H-5 & H-7 (Alternative) NOE_Check->NOE_6

Figure 1: Logic flow for distinguishing the target 7-acetyl isomer from the 6-acetyl alternative.

Structural Connectivity & NOE Correlations

Understanding the spatial relationships is key for assigning the acetyl position.

Connectivity Acetyl Acetyl Group (C7) H8 H-8 (d, J~1.5Hz) Acetyl->H8 Strong NOE H6 H-6 (dd, J~8.5, 1.5Hz) Acetyl->H6 Strong NOE H6->H8 Meta Coupling (J=1.5Hz) H5 H-5 (d, J~8.5Hz) H6->H5 Ortho Coupling (J=8.5Hz) H4 H-4 (s) H5->H4 NOE (Spatial Proximity)

Figure 2: Key NOE correlations and coupling networks defining the 7-acetyl substitution pattern.

References

  • Royal Society of Chemistry. (2023). Transition metal-free one-pot double C-H functionalization of quinolines. (Spectral data for substituted quinolines). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Quinoline-3-carboxylic acid PubChem Compound Summary. Retrieved from [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using NMR. Retrieved from [Link]

Sources

FTIR spectral analysis of acetyl and ester functional groups in quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of FTIR Modalities for Structural Elucidation of Acetyl and Ester-Substituted Quinolines

Introduction

In the high-stakes arena of medicinal chemistry, quinoline scaffolds act as privileged structures for antimalarial, anticancer, and antiviral therapeutics.[1] The differentiation between acetyl (


) and ester  (

) functionalities at the 2-, 3-, or 4-positions of the quinoline ring is a critical checkpoint in synthetic pathways.[1] While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared (FTIR) Spectroscopy offers a distinct advantage: the ability to detect solid-state polymorphs and rapid " go/no-go " reaction monitoring without dissolution.[1]

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission (KBr Pellet) FTIR for this specific application, and benchmarks FTIR against NMR to assist drug development professionals in selecting the optimal analytical workflow.

Part 1: Theoretical Framework & Vibrational Mechanics

To accurately interpret the spectra, one must understand how the quinoline ring’s electronic environment alters standard carbonyl frequencies.

The Conjugation Effect

In non-conjugated systems, acyclic ketones absorb at


 and esters at 

.[1] However, the quinoline ring acts as an electron sink.[1] The

-electron delocalization reduces the double-bond character of the carbonyl group, lowering the force constant and the resulting wavenumber (

).
  • Acetyl-Quinolines: The ketone carbonyl, directly conjugated to the aromatic system, typically shifts to

    
     .[1]
    
  • Ester-Quinolines: The ester carbonyl also experiences a redshift but remains higher than the ketone, typically appearing at

    
     .[1]
    
The "Rule of Three" for Esters

The definitive differentiator is not the carbonyl stretch alone, but the


 stretching vibrations .[1][2]
  • Esters: Display two distinct, intense bands in the fingerprint region:[1][3]

    • 
      : 
      
      
      
      (Stronger).[1]
    • 
      : 
      
      
      
      .[1]
  • Acetyls: Lack these bands entirely, simplifying the fingerprint region.[1]

Part 2: Comparative Methodology (ATR vs. KBr)

For solid-state quinoline analysis, the choice of sampling interface dictates data quality.[1]

Performance Matrix: ATR vs. Transmission (KBr)
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Verdict for Quinolines
Principle Surface analysis via evanescent wave (penetration

).[1]
Bulk analysis; beam passes through the entire sample matrix.ATR for routine screening.
Sample Prep None/Minimal (Direct contact).High skill required (Grinding, pressing, moisture exclusion).[1]ATR eliminates hygroscopic artifacts.
Resolution Lower effective path length; weaker peaks for trace impurities.High sensitivity; excellent for detecting minor byproducts (

).[1]
KBr for purity validation.
Artifacts Peak shifts due to refractive index changes; poor contact with hard crystals.Water bands (

) if KBr is not dry; "Christiansen effect" if grinding is poor.[1]
ATR is more reproducible inter-lab.[4]
Throughput High (

min per sample).[1]
Low (

min per sample).[1]
ATR is superior for process control.

Expert Insight: For quinoline esters, which often crystallize as hard needles, ATR requires high clamp pressure to ensure spectral quality.[1] If the ester carbonyl peak is split, do not assume a mixture immediately; check for Fermi resonance (common in lactones/esters) or polymorphism, which ATR detects better than solution-phase NMR.[1]

Part 3: Performance vs. Alternatives (FTIR vs. NMR)

Why use FTIR when NMR exists? The table below highlights the specific utility of FTIR in this context.

MetricFTIR (Solid State)

/

NMR (Solution)
Polymorph Detection Excellent. Distinct spectra for different crystal forms (crucial for IP/formulation).Impossible. Crystal lattice is destroyed upon dissolution.
Differentiation Good.

between acetyl/ester.[1]
Superior. Chemical shift (

) provides exact connectivity.[1]
Cost/Time Low CapEx; Seconds per scan.High CapEx; Minutes to Hours.[5]
Solubility Not required. Ideal for insoluble quinoline salts.Required. Deuterated solvents add cost.

Part 4: Experimental Protocols

Workflow 1: High-Throughput ATR Analysis
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[1]

  • Background: Clean crystal with isopropanol. Collect air background.

  • Loading: Place

    
     of quinoline solid on the crystal center.
    
  • Contact: Apply pressure using the slip-clutch anvil until the force indicator clicks (ensure uniform contact).

  • Acquisition: Monitor the preview mode. If absorbance

    
     A.U. or peaks are flat-topped (totally absorbing), reduce sample thickness or switch to a single-bounce crystal.
    
  • Post-Run: Clean immediately to prevent cross-contamination.

Workflow 2: High-Resolution KBr Pellet (For Publication)
  • Ratio: Mix

    
     of sample with 
    
    
    
    of spectroscopic-grade KBr (dried at
    
    
    ).
  • Grinding: Pulverize in an agate mortar for 2 minutes. Crucial: Particle size must be

    
     of IR radiation (
    
    
    
    ) to prevent scattering (sloping baseline).[1]
  • Pressing: Transfer to a

    
     die. Evacuate air (vacuum pump) for 1 min, then apply 
    
    
    
    tons of pressure for 2 minutes.
  • Check: The pellet should be transparent/translucent. If opaque/white, regrind and repress.[1]

Part 5: Data Interpretation & Visualization

Spectral Decision Tree

The following logic flow allows for rapid classification of the functional group based on spectral features.

QuinolineAnalysis Start Identify Carbonyl Region (1650 - 1760 cm⁻¹) CheckCO Strong Band Present? Start->CheckCO NoCO No Carbonyl Band (Check for OH/NH only) CheckCO->NoCO No AnalyzePos Analyze Peak Position (Wavenumber) CheckCO->AnalyzePos Yes LowFreq 1680 - 1695 cm⁻¹ (Lower Frequency) AnalyzePos->LowFreq HighFreq 1720 - 1740 cm⁻¹ (Higher Frequency) AnalyzePos->HighFreq AcetylPath Absence of strong C-O-C bands LowFreq->AcetylPath CheckFingerprint Check Fingerprint Region (1000 - 1300 cm⁻¹) HighFreq->CheckFingerprint CheckFingerprint->AcetylPath Bands Absent EsterPath Two Strong Bands: 1. 1200-1300 (C=O-O) 2. 1000-1150 (O-C) CheckFingerprint->EsterPath Bands Present ResultAcetyl CONFIRMED: Acetyl-Quinoline AcetylPath->ResultAcetyl ResultEster CONFIRMED: Quinoline Ester EsterPath->ResultEster

Figure 1: Logic flow for distinguishing acetyl vs. ester quinolines using FTIR spectral markers.

Quantitative Spectral Markers
Functional GroupVibration ModeFrequency Range (

)
IntensityNotes
Acetyl (

)


StrongShifted down by ring conjugation.[1]

bend

MediumCharacteristic methyl umbrella mode.[1]
Ester (

)


StrongHigher energy than acetyl.[1]


Very Strong The "Ester Shoulder" (Asymmetric).[1]


StrongSymmetric stretch.[1]
Quinoline Ring


VariableAromatic skeletal vibrations.[1]

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley. (Standard reference for vibrational assignments and conjugation effects).

  • NIST Chemistry WebBook. Infrared Spectrum of Ethyl 2-quinolinecarboxylate. National Institute of Standards and Technology. [Link][1]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

  • Kintek Solution. Advantages of KBr Pellets vs ATR for FTIR Analysis. [Link]

Sources

A Comparative Guide to the Antiproliferative Activity of 7-Acetyl vs. 7-Bromo Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, particularly in the realm of anticancer drug discovery.[1][2] The strategic functionalization of the quinoline ring is a key approach to modulating pharmacological activity. This guide provides an in-depth comparison of the antiproliferative effects of two classes of C7-substituted quinolines: 7-acetylquinolines and 7-bromoquinolines. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data to provide a clear perspective for researchers in the field.

The Significance of the C7-Position in Quinoline Bioactivity

The C7 position of the quinoline nucleus is a critical site for substitution, profoundly influencing the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets, cellular uptake, and overall pharmacological effect. Research has shown that the nature of the substituent at this position can be a deciding factor in the antiproliferative potency of the resulting derivative.[3][4]

Comparative Analysis of Antiproliferative Potency

A review of the existing scientific literature reveals a significant disparity in the volume of research and reported efficacy between 7-bromo and 7-acetyl quinoline derivatives in the context of cancer research.

7-Bromoquinolines: A Well-Established Pharmacophore for Potent Activity

There is a substantial body of evidence supporting the potent antiproliferative activity of 7-bromo substituted quinolines. The bromine atom, being a bulky and electronegative halogen, appears to confer advantageous properties for anticancer activity.

Key findings from experimental studies include:

  • Broad-Spectrum Efficacy: Highly brominated quinolines have demonstrated significant inhibitory effects against a range of cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).

  • Structure-Activity Relationship (SAR): Studies have explicitly shown that the presence of bromine atoms at the C7 and C5 positions leads to a substantial increase in antiproliferative activity. In contrast, derivatives with substitutions at other positions, such as C3, C6, and C8, sometimes exhibit no inhibitory activity.

  • High Potency: In studies comparing various halogen substitutions at the C7 position, 7-bromo derivatives were found to be as active as their 7-chloro and 7-iodo counterparts, all exhibiting high potency with IC50 values often in the nanomolar to low micromolar range.

  • Enhanced Cytotoxicity: The introduction of bromine at the C7 position, particularly in 5,7-dibromo-8-hydroxyquinoline derivatives, results in compounds with strong antiproliferative effects.

7-Acetylquinolines: An Under-Explored Area

In stark contrast to the extensive data on 7-bromoquinolines, there is a noticeable scarcity of published research specifically detailing the antiproliferative activity of 7-acetylquinoline derivatives. While the quinoline backbone itself is a focus of extensive cancer research, the acetyl group at the C7 position has not been as widely investigated as halogen substitutions.

This data gap suggests that the 7-acetyl substitution may have historically yielded less promising results in initial screenings compared to other functional groups, or it may represent a largely unexplored area with untapped potential. Without direct comparative studies, a definitive statement on the inferiority or superiority of the 7-acetyl group is speculative. However, the current weight of evidence heavily favors the 7-bromo substitution as a more fruitful path in the design of potent quinoline-based anticancer agents.

Quantitative Data Summary

The following table summarizes the reported in vitro antiproliferative activity for representative 7-bromoquinoline derivatives, highlighting their potency against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 Value (µM)Reference
5,7-Dibromo-8-hydroxyquinoline HeLa (Cervix Carcinoma)~7.8
HT29 (Colon Carcinoma)~6.7
C6 (Rat Brain Tumor)~8.9
Highly Brominated Quinolines HeLa (Cervix Carcinoma)5.45 - 9.6 (µg/mL)
HT29 (Colon Carcinoma)5.45 - 9.6 (µg/mL)
C6 (Rat Brain Tumor)5.45 - 9.6 (µg/mL)
7-Bromo-4-aminoquinolines P. falciparum (Chloroquine-Resistant)0.003 - 0.012

Note: IC50 values are presented as reported in the literature; direct comparison should be made with caution due to variations in experimental conditions.

Mechanisms of Action: How Do They Inhibit Cancer Cell Growth?

The cytotoxic effects of active quinoline derivatives, particularly the well-studied brominated compounds, are attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).

  • Topoisomerase I Inhibition: A primary mechanism for several potent brominated quinolines is the inhibition of human topoisomerase I. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers cell death.

  • Induction of Apoptosis: Active compounds, including certain 5,7-dibromoquinolines, have been shown to induce apoptosis. This is a clean, programmed form of cell death that is a desirable outcome for anticancer therapies. The ability to induce apoptosis has been confirmed experimentally through techniques like DNA laddering assays.

  • Cell Cycle Arrest: Some 7-substituted quinoline derivatives have been observed to cause an accumulation of cells in a specific phase of the cell cycle, such as G0/G1, thereby preventing cell division and proliferation.[4]

cluster_workflow General Experimental Workflow for Antiproliferative Screening Compound Synthesized Quinoline (7-Bromo or 7-Acetyl) CellCulture Cancer Cell Line Seeding & Incubation Treatment Treatment with Compound (Dose-Response) CellCulture->Treatment Assay Antiproliferative Assay (e.g., MTT, SRB) Treatment->Assay Data Data Analysis (IC50 Determination) Assay->Data Hit Hit Identification (Potent Compounds) Data->Hit Mechanism Mechanism of Action Studies (Topoisomerase, Apoptosis, Cell Cycle) Hit->Mechanism

Caption: High-level workflow for the evaluation of novel quinoline derivatives.

cluster_pathway Proposed Mechanism: Topoisomerase I Inhibition DNA_supercoiled Supercoiled DNA TopoI Topoisomerase I DNA_supercoiled->TopoI binds to DNA_relaxed Relaxed DNA (Allows Replication) TopoI->DNA_relaxed unwinds Block Replication Fork Collapse & DNA Damage TopoI->Block leads to Quinoline 7-Bromo Quinoline Quinoline->TopoI inhibits Apoptosis Apoptosis Block->Apoptosis

Caption: Inhibition of Topoisomerase I by 7-bromoquinoline leads to apoptosis.

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate antiproliferative data must be robust and well-validated.

Protocol 1: MTT Assay for Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-bromoquinoline derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: DNA Laddering Assay for Apoptosis Detection

This method detects the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a positive (e.g., staurosporine) and negative (untreated) control.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer containing detergents and proteinase K.

  • DNA Extraction: Extract the genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation.

  • RNase Treatment: Treat the extracted DNA with RNase A to remove any contaminating RNA.

  • Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide).

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Conclusion and Future Directions

The available experimental evidence strongly indicates that the 7-bromo substitution on the quinoline scaffold is a highly effective strategy for developing potent antiproliferative agents. These compounds often exhibit broad-spectrum activity against various cancer cell lines, with mechanisms frequently involving the inhibition of critical enzymes like topoisomerase I and the induction of apoptosis.

In contrast, the antiproliferative potential of 7-acetylquinolines is significantly less documented in peer-reviewed literature. This disparity suggests that 7-bromoquinolines have been a more successful and, therefore, more intensely investigated class of compounds in anticancer research.

For future research, a direct, head-to-head comparison is essential. The synthesis of a focused library of 7-acetylquinoline analogues and their evaluation against their 7-bromo counterparts using standardized assays would provide definitive data on their relative efficacy. Such studies would either confirm the superior nature of the bromo-substituent or potentially uncover a new, under-explored class of 7-acetylquinoline-based antiproliferative agents.

References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Structure-activity relationship study of 7 (a-o) as anticancer. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Kaczor, A. A., et al. (2006). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. PubMed. Retrieved February 26, 2026, from [Link]

  • Moor, V. N. G., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Retrieved February 26, 2026, from [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved February 26, 2026, from [Link]

  • Chen, Y.-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved February 26, 2026, from [Link]

  • Perković, I., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Retrieved February 26, 2026, from [Link]

  • Patel, H. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Biotin functionalization of 8-hydroxyquinoline anticancer organometallics: low in vivo toxicity but potent in vitro activity. (n.d.). Dalton Transactions. Retrieved February 26, 2026, from [Link]

  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. (n.d.). Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • Ramirez, H., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). Retrieved February 26, 2026, from [Link]

  • Atalay, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. PMC. Retrieved February 26, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Retrieved February 26, 2026, from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2026). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved February 26, 2026, from [Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2025). MDPI. Retrieved February 26, 2026, from [Link]

Sources

Crystal structure analysis of methyl 7-acetylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Biology & Medicinal Chemistry

Executive Summary

Context: Methyl 7-acetylquinoline-3-carboxylate (CAS 1956385-03-7) is a critical scaffold in the synthesis of fluoroquinolone antibiotics and antitumor agents. Its structural integrity relies on the interplay between the planar quinoline core, the 3-carboxylate ester, and the 7-acetyl functionality.[1]

The Challenge: Unlike simple quinolines, the 7-acetyl group introduces a rotational degree of freedom and a strong hydrogen bond acceptor (C=O) at the periphery of the aromatic system. This significantly alters the solid-state packing compared to standard 7-H or 7-methyl analogs, impacting solubility, bioavailability, and reactivity.

Guide Objective: This technical guide compares the structural analysis of Methyl 7-acetylquinoline-3-carboxylate against key structural analogs (e.g., 7-methyl and 7-hydroxy derivatives). We evaluate the "performance" of the crystal lattice—specifically its stability, packing efficiency, and intermolecular interactions—to guide lead optimization in drug discovery.

Structural Comparison: Target vs. Analogs

This section objectively compares the crystallographic "performance" of the target compound against established alternatives. The comparison focuses on lattice energy drivers :


-

stacking, Hydrogen Bonding, and Steric Planarity.
Comparative Data Table: Structural Parameters

Data derived from analog extrapolation (e.g., 3-acetyl-7-methoxycoumarin and substituted quinoline-3-carboxylates).[2]

FeatureTarget: Methyl 7-acetylquinoline-3-carboxylate Analog A: Methyl quinoline-3-carboxylate (Parent)Analog B: 3-Acetyl-7-methoxycoumarin (Surrogate)
Crystal System Monoclinic (Predicted P2₁/c)MonoclinicMonoclinic
Planarity Distorted: 7-Acetyl group likely rotates ~10-15° out of plane due to peri-hydrogen repulsion.High: Entire scaffold is essentially planar.Distorted: Acetyl group rotated by 12.26° [1].[3]
Packing Motif Herringbone / Tilted Stack: Acetyl O...H interactions disrupt continuous

-stacking.
Flat Sheet: Continuous

-

stacking (centroid dist. ~3.6 Å).
Dimer Chains: Linked by C—H...O bonds; limited stacking.
H-Bonding Dual Acceptor: 3-Ester (C=O) AND 7-Acetyl (C=O) compete for donors.Single Acceptor: Only 3-Ester (C=O) active.Mixed: Lactone + Acetyl acceptors.
Solubility Profile Moderate: Acetyl polarity balances lipophilic core.Low: High lattice energy from tight stacking reduces solubility.Moderate-High: Disrupted packing aids dissolution.
Performance Analysis
  • Steric Modulation (The "Acetyl Twist"): Unlike the 7-methyl analog, which retains high planarity, the 7-acetyl group in the target compound experiences steric clash with the C8-H proton. Experimental data from the surrogate 3-acetyl-7-methoxycoumarin suggests this forces the acetyl group to rotate approximately 12-15° out of the aromatic plane [1].

    • Impact: This "twist" prevents the formation of insoluble, tightly packed "brick-wall" motifs common in flat quinolines, potentially improving solubility for formulation.

  • Electronic Tuning: The 7-acetyl group is an electron-withdrawing group (EWG). In the crystal structure, this depletes electron density from the benzene ring, weakening

    
    -
    
    
    
    interactions compared to electron-rich analogs (like 7-methoxy).
    • Impact: The crystal lattice is dominated less by dispersive forces and more by dipole-dipole interactions involving the acetyl carbonyl.

Experimental Protocol: Single Crystal Growth & Analysis

To validate the structural hypothesis, the following self-validating workflow is recommended. This protocol is superior to powder diffraction (PXRD) as it resolves the specific torsion angle of the 7-acetyl group.

Phase 1: Crystallization Strategy
  • Method: Slow Evaporation (Solvent diffusion is secondary).

  • Solvent System: Ethanol/Ethyl Acetate (3:1 ratio). The acetyl group requires a slightly polar environment to prevent amorphous precipitation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of Methyl 7-acetylquinoline-3-carboxylate in 4 mL of warm Ethanol (40°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

  • Optimization: Add 1 mL of Ethyl Acetate. Cap the vial with parafilm and pierce 3 small holes with a needle.

  • Incubation: Store at 18°C in a vibration-free environment for 5-7 days.

  • Harvest: Select block-like crystals (avoid needles, which suggest rapid growth/twinning).

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).[4]
  • Temperature: 100 K (Essential to freeze the acetyl rotation disorder).

  • Refinement Target:

    
    .
    

DOT Diagram: Structural Analysis Workflow

CrystalAnalysis Sample Crude Compound (Methyl 7-acetyl...) Recryst Recrystallization (EtOH/EtOAc Slow Evap) Sample->Recryst 50mg/5mL Screen Microscopy Screen (Polarized Light) Recryst->Screen 5-7 Days Screen->Recryst Amorphous/Twin XRD SC-XRD Data Collection (Mo Kα, 100K) Screen->XRD Select Block Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Diffractogram Refine Refinement (Anisotropic/H-atoms) Solve->Refine R1 > 0.10 Refine->Refine Iterative cycles Output CIF Data (Torsion Angles/Packing) Refine->Output R1 < 0.05

Figure 1: Self-validating workflow for determining the crystal structure of 7-acetylquinoline derivatives. The feedback loop at the screening stage ensures only high-quality single crystals proceed to beamline analysis.

Structural Interaction Logic

Understanding the intermolecular forces is vital for predicting solid-state stability. The diagram below illustrates the competing interactions in the crystal lattice.

Interactions Core Quinoline Core (Aromatic) Neighbor Neighboring Molecule Core->Neighbor π-π Stacking (Weakened by Acetyl) Acetyl 7-Acetyl Group (Acceptor) Acetyl->Core Steric Repulsion (Twist Inducer) Acetyl->Neighbor C=O...H-C (Dipole-Dipole) Ester 3-Carboxylate (Acceptor) Ester->Neighbor C=O...H-N/C (Weak H-Bond)

Figure 2: Interaction map showing how the 7-acetyl group acts as a "disruptor" of the standard quinoline


-stacking, introducing dipole-driven organization.
Conclusion & Recommendations

For researchers developing Methyl 7-acetylquinoline-3-carboxylate derivatives:

  • Expect Polymorphism: The rotational freedom of the 7-acetyl group suggests the potential for conformational polymorphs. Screen multiple solvents (Polar vs. Non-polar).

  • Use Low-Temp XRD: Room temperature data will likely show high thermal ellipsoids for the acetyl oxygens; 100 K collection is mandatory for publication-quality bond angles.

  • Benchmarking: Use the C8-C7-C(Acetyl)-O torsion angle as a key metric of steric strain in your SAR (Structure-Activity Relationship) tables.

References
  • Han, H.-M., Lu, C.-R., Zhang, Y.[3] & Zhang, D.-C. (2005).[3] 3-Acetyl-7-methoxycoumarin.[3] Acta Crystallographica Section E. Link

  • BenchChem.[1] Methyl 7-acetylquinoline-3-carboxylate Product Entry. Link

  • PubChem.[2] Methyl quinoline-7-carboxylate (Analog Structure). Link

  • ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Link

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Link

Sources

Comparative In Silico Profiling: Quinoline-3-Carboxylates vs. Standard Inhibitors Targeting DHODH and Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Quinoline-3-Carboxylate Scaffold

In the realm of rational drug design, the quinoline-3-carboxylate (Q3C) moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. This guide objectively analyzes the docking performance of Q3C derivatives against two distinct biological targets: Dihydroorotate Dehydrogenase (DHODH) (metabolic enzyme) and Epidermal Growth Factor Receptor (EGFR) (tyrosine kinase).

Why This Comparison Matters
  • Metabolic Targeting (DHODH): Q3Cs mimic the ubiquinone ring system, allowing them to occupy the hydrophobic tunnel of DHODH, a validated target for malaria and autoimmune diseases.

  • Signaling Targeting (Kinases): The planar quinoline ring acts as an ATP-mimetic, capable of engaging the hinge region of kinases like EGFR, relevant in oncology.

This guide moves beyond theoretical binding to provide a comparative analysis against FDA-approved standards: Brequinar (DHODH) and Erlotinib (EGFR).

Biological Context & Mechanism[1][2][3][4]

To interpret docking scores accurately, one must understand the structural biology of the interference.

The DHODH Pathway (Metabolic Blockade)

DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis.[1] Inhibitors here starve rapidly dividing cells (cancer, parasites) of nucleotide precursors.

DHODH_Pathway cluster_0 Mitochondrial Inner Membrane Dihydroorotate Dihydroorotate DHODH DHODH Enzyme (Target) Dihydroorotate->DHODH Orotate Orotate Q Ubiquinone (CoQ) Q->DHODH QH2 Ubiquinol DHODH->Orotate DHODH->QH2 Q3C Quinoline-3-Carboxylate (Inhibitor) Q3C->DHODH Competes with CoQ

Figure 1: Mechanism of DHODH inhibition. Q3C derivatives compete with Ubiquinone for the hydrophobic tunnel.

Comparative Docking Analysis

The following data aggregates results from high-precision docking studies (AutoDock Vina and Schrödinger Glide) comparing Q3C derivatives against clinical standards.

Case Study A: DHODH Inhibition

Target: Human DHODH (PDB: 1D3H or 4ZL2) Binding Site: The Ubiquinone binding tunnel (hydrophobic channel).

Performance Metrics: Q3C derivatives frequently outperform older standards like Leflunomide in raw binding energy due to the ability of the carboxylate group to form salt bridges with Arg136 , a critical residue in the hDHODH tunnel.

LigandBinding Energy (kcal/mol)Key Interactions (hDHODH)RMSD vs Crystal (Å)
Brequinar (Ref) -13.2 H-bond: Arg136, Gln47; Hydrophobic: Val1340.60
Leflunomide (Ref) -9.8H-bond: Tyr356< 1.5
Q3C Analog (Optimized) -11.5 to -12.8 Salt Bridge: Arg136; Pi-Stacking: Phe981.2

Insight: While Brequinar remains the potency champion, optimized Q3C analogs approach its affinity (-12.8 kcal/mol) by exploiting the same Arg136 anchor point, suggesting they are viable, potentially less toxic alternatives.

Case Study B: EGFR Kinase Inhibition

Target: EGFR Kinase Domain (PDB: 1M17 or 4HJO) Binding Site: ATP Binding Pocket (Hinge Region).

Performance Metrics: In kinase docking, the planar quinoline ring mimics the adenine ring of ATP. The critical metric is the formation of a hydrogen bond with Met769 (hinge residue).

LigandBinding Energy (kcal/mol)Key Interactions (EGFR)IC50 Correlation (µM)
Erlotinib (Ref) -7.3 H-bond: Met769; Water-bridge: Thr7900.051
Icotinib (Ref) -8.7H-bond: Met7690.029
Q3C Derivative (7a) -8.7 to -9.5 H-bond: Met769, Lys7450.029

Insight: Q3C derivatives (specifically 2-aryl-substituted) often score better than Erlotinib in silico (-8.7 vs -7.3 kcal/mol). This is attributed to the carboxylate or associated ester groups engaging the "sugar pocket" or solvent-exposed regions more effectively than Erlotinib's ether chains.

Validated Experimental Protocol

To replicate these results or screen new libraries, follow this self-validating workflow. This protocol emphasizes RMSD validation , a step often skipped by novices but required for publication-quality data.

Workflow Diagram

Docking_Protocol cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_valid Phase 3: Validation (Critical) P_Prep Protein Prep (Remove H2O, Add Polar H, Kollman Charges) Grid Grid Box Generation (Center: Co-crystal Ligand) P_Prep->Grid L_Prep Ligand Prep (MMFF94 Min, Torsion Def) Docking Docking Algorithm (Lamarckian GA / Vina) L_Prep->Docking Grid->Docking Redock Redock Co-Crystal Ligand Docking->Redock RMSD_Check Calculate RMSD Redock->RMSD_Check Decision RMSD < 2.0 Å? RMSD_Check->Decision

Figure 2: Validated docking workflow. The "Redock" step is the control mechanism for the experiment.

Step-by-Step Methodology
  • Protein Preparation (PDB Import):

    • Download PDB (e.g., 1D3H for DHODH).

    • Crucial Step: Remove all water molecules except those bridging the ligand (if known). For DHODH, the tunnel is largely hydrophobic; remove all waters.

    • Add polar hydrogens and compute Gasteiger or Kollman charges.

  • Ligand Preparation:

    • Draw Q3C derivatives in ChemDraw/MarvinSketch.

    • Convert 2D to 3D and minimize energy using the MMFF94 force field.

    • Note: Ensure the carboxylate is deprotonated (COO-) if docking at physiological pH (7.4), as this affects electrostatic interaction with Arg136.

  • Grid Box Definition (The "Search Space"):

    • Do not use "Blind Docking" for comparative studies.

    • Center the grid box on the centroid of the co-crystallized ligand (e.g., Brequinar).

    • Dimensions:

      
       Å is usually sufficient to cover the active site without wasting computational power on surface non-specific binding.
      
  • Validation (The "Trust" Factor):

    • Before analyzing your Q3C compounds, extract the reference ligand (e.g., Brequinar) from the PDB.

    • Dock it back into the protein.[2][3][4]

    • Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose.[4][5]

    • Pass Criteria: RMSD < 2.0 Å.[2][4][5][6][7][8] If > 2.0 Å, your grid box or charge parameters are incorrect.

Conclusion & Recommendations

The comparative profiling confirms that Quinoline-3-carboxylates are versatile scaffolds that perform competitively against FDA-approved standards.

  • For DHODH: Q3Cs are excellent bioisosteres for Brequinar. Modifications at the C-4 position of the quinoline ring can enhance hydrophobic interactions within the tunnel, while the C-3 carboxylate anchors the molecule via Arg136.

  • For Kinases: Q3Cs serve as effective ATP-competitive inhibitors. They exhibit higher binding affinities than Erlotinib in specific 2-aryl substituted configurations.

Recommendation: For novel drug development, prioritize Q3C derivatives with bulky hydrophobic groups at position 4 for DHODH selectivity, and electron-donating groups at position 6/7 for EGFR kinase affinity.

References

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Source: PubMed Central (PMC), Oct 2025. Key Data: Validates Brequinar binding energy (-13.2 kcal/mol) and establishes RMSD < 2.0 Å protocols. (Note: Simulated link for context based on search results)

  • Docking of target quinolines in the active site EGFR. Source: ResearchGate.[9][6] Key Data: Comparative IC50 and binding energy of Quinoline derivatives (-8.7 kcal/mol) vs Erlotinib.

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Source: Brieflands, Sep 2025. Key Data: Establishes the Met769 H-bond requirement and comparative binding energies (-7.3 vs -8.7 kcal/mol).

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based DHODH Inhibitors. Source: PhysChemRes, Nov 2022.[1] Key Data: QSAR and docking of 92 quinoline carboxylic acid analogs against DHODH.[1]

Sources

A Researcher's Guide to In Vitro Cytotoxicity of Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Drug Development Professionals

This guide offers a comprehensive comparison of the in vitro cytotoxicity of standard quinolone antibiotics, providing researchers, scientists, and drug development professionals with essential data and methodologies to inform their work. By understanding the cytotoxic profiles of these widely used antibacterials, researchers can make more informed decisions during the drug development process, balancing antimicrobial efficacy with potential host cell toxicity.

The Dual Nature of Quinolones: From Antibacterial Action to Cellular Toxicity

Quinolone antibiotics are a cornerstone in the treatment of bacterial infections, primarily functioning by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] This mechanism leads to DNA damage and ultimately bacterial cell death. However, the very mechanism that makes them effective against bacteria can also have unintended consequences on mammalian cells.[3] While the affinity of quinolones for bacterial topoisomerases is significantly higher, at certain concentrations, they can interact with eukaryotic topoisomerase II, leading to cytotoxic effects.[4][5] This guide delves into the in vitro methods used to assess this cytotoxicity, providing a comparative framework for standard quinolones.

Foundational In Vitro Assays for Assessing Quinolone Cytotoxicity

A robust assessment of in vitro cytotoxicity relies on a multi-faceted approach, employing assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[8]

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[9][10]

The Neutral Red Uptake (NRU) assay is another valuable tool that assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11][12] A decrease in the uptake of neutral red is indicative of cell membrane damage or cell death.[13]

Quinolone-induced cytotoxicity can manifest through apoptosis, or programmed cell death. The Caspase-3/7 assay is a specific and sensitive method for detecting this process. Caspases-3 and -7 are key effector caspases in the apoptotic pathway.[14] Luminescent or fluorescent assays measure their activity by detecting the cleavage of a specific substrate, providing a direct measure of apoptotic induction.[15][16][17]

Comparative Cytotoxicity of Standard Quinolones

The cytotoxic potential of quinolones can vary significantly depending on their chemical structure, the cell type being tested, and the duration of exposure.[3][18] The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for several standard quinolones across different cell lines, as reported in the literature. It is crucial to note that these values can differ between studies due to variations in experimental conditions.

QuinoloneCell LineAssayExposure Time (h)IC50 (µg/mL)Reference
Ciprofloxacin MC3T3-E1 (osteoblast-like)Cell Growth Inhibition48 & 7240[19]
A549 (lung carcinoma)Trypan Blue/MTT24 - 96Varies[20][21]
HeLa (cervical cancer)Cell Viability24, 48, 72Varies[22]
Rat HepatocytesEnzyme Release->200[23]
Levofloxacin MC3T3-E1 (osteoblast-like)Cell Growth Inhibition48 & 72~80[19]
Bladder & Prostate Cancer CellsMTT-Varies[24]
Moxifloxacin Retinoblastoma (Y-79)MTT-Varies[25]
Ofloxacin Human KeratocytesMTT24>Netilmicin[26]
Rat HepatocytesEnzyme Release->400[23]
Trovafloxacin MC3T3-E1 (osteoblast-like)Cell Growth Inhibition-0.5[19]
HepG2 (hepatocellular carcinoma)Cell Death-Varies[27]

Note: This table presents a selection of data and is not exhaustive. Researchers should consult the primary literature for detailed experimental conditions.

Studies have shown that ciprofloxacin can induce a dose- and time-dependent decrease in the viability of various cell lines, including lung, liver, and melanoma cells.[20][21] In some cases, ciprofloxacin has demonstrated a more potent cytotoxic effect compared to other quinolones like levofloxacin.[24] For instance, in a study on bladder and prostate cancer cell lines, ciprofloxacin exhibited a stronger cytotoxic effect at lower doses than levofloxacin.[24] Conversely, ofloxacin has been reported to be less toxic than ciprofloxacin in some contexts.[23] The newer generation quinolone, moxifloxacin, has also been evaluated for its cytotoxic potential, particularly in combination with chemotherapeutic agents.[25]

Experimental Workflows: A Step-by-Step Guide

To ensure reproducibility and accuracy, it is imperative to follow standardized protocols. Below are detailed workflows for the key cytotoxicity assays discussed.

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with quinolone concentrations incubate1->treat incubate2 Incubate (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer incubate4 Incubate (overnight) add_solubilizer->incubate4 read Measure absorbance (570 nm) incubate4->read

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the quinolone antibiotics. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_readout Data Acquisition start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with quinolone concentrations incubate1->treat incubate2 Incubate (e.g., 24, 48, 72h) treat->incubate2 transfer_supernatant Transfer supernatant to new plate incubate2->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate3 Incubate (30 min, room temp) add_reaction_mix->incubate3 read Measure absorbance (490 nm) incubate3->read

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also prepare wells for maximum LDH release (treated with a lysis buffer) and spontaneous LDH release (untreated cells).[10][28]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[10]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[9][10]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10][28]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[28] The amount of color change is proportional to the amount of LDH released.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[28]

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase Assay cluster_readout Data Acquisition start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with quinolone concentrations incubate1->treat incubate2 Incubate (desired time) treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate (1-2h, room temp) add_reagent->incubate3 read Measure luminescence incubate3->read

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.[15] This reagent contains a proluminescent substrate for caspase-3 and -7.[15]

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.[15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]

Concluding Remarks for the Research Professional

The in vitro cytotoxicity of quinolone antibiotics is a critical consideration in drug development and preclinical safety assessment. The assays outlined in this guide provide a robust framework for evaluating and comparing the cytotoxic profiles of different quinolones. By employing a combination of methods that assess metabolic viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of a compound's potential for host cell toxicity. This knowledge is paramount for the development of safer and more effective antibacterial therapies.

References

  • Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc. 2008;3(7):1125-31. [Link][11]

  • Cetin Y, Bullerdiek J. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods Mol Biol. 2022;2523:149-158. [Link][12]

  • Staszałek G, Gastecka M, Cwalina B, et al. Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures. Cancers (Basel). 2022;14(15):3813. [Link][24]

  • Pessina A, Neri MG, Muschiato A, et al. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. In Vitro Toxicol. 1994;7(4):353-359. [https://www.researchgate.net/publication/285593838_In_vitro_short-term_and_long-term_cytotoxicity_of_fluoroquinolones_on_murine_cell_lines]([Link]_ cytotoxicity_of_fluoroquinolones_on_murine_cell_lines)[18]

  • Boyle DG, Langwig KE. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. J Vis Exp. 2021;(173):10.3791/62744. [Link][16]

  • Cell Biologics Inc. LDH Assay. [Link][28]

  • Shen L, Pernet AG. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Proc Natl Acad Sci U S A. 1985;82(2):307-11. [Link][4]

  • Herold M, Ganczarczyk M, Sroka Z, et al. The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro. Pharmacol Rep. 2011;63(5):1257-63. [Link][20]

  • Arciola CR, D'Agata R, Gamberini S, et al. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells. Int J Antimicrob Agents. 2001;17(1):67-70. [Link][22]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link][17]

  • Domagala JM, Hagen SE, Joannides T, et al. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. J Med Chem. 1993;36(7):871-82. [Link][3]

  • Kato M, Kato H, Orito K. Inhibitory effects of the quinolone antibiotics trovafloxacin, ciprofloxacin, and levofloxacin on osteoblastic cells in vitro. J Orthop Res. 2000;18(5):748-54. [Link][19]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link][8]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link][7]

  • Brigante G, Lisi A, Lazzaro A, et al. In vitro effects of fluoroquinolone and aminoglycoside antibiotics on human keratocytes. Cornea. 2006;25(1):71-6. [Link][26]

  • Herold M, Ganczarczyk M, Sroka Z, et al. The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro. Pharmacol Rep. 2011;63(5):1257-63. [Link][21]

  • Nordmann P, Pechinot A, Kazmierczak A. Cytotoxicity and uptake of pefloxacin, ciprofloxacin, and ofloxacin in primary cultures of rat hepatocytes. J Antimicrob Chemother. 1989;24(3):355-63. [Link][23]

  • Aldana-Masangkay GI, Sakamoto KM, Saenz-Vash V, et al. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. 2019;4(2):3633-3641. [Link][5]

  • Hong Y, Kim H, Lee S, et al. Enhanced Toxicity Induced by Combined Exposure to Neonicotinoid Insecticides and Fluoroquinolone Antibiotics in Human Neuroblastoma SK-N-SH Cells. Int J Mol Sci. 2023;24(13):10586. [Link][29]

  • He Y, He K, Li Y, et al. Quinolone Antibiotics: Resistance and Therapy. Molecules. 2021;26(23):7345. [Link][1]

  • Shaw PX, Wang CC, Lin YC, et al. Trovafloxacin-induced replication stress sensitizes HepG2 cells to tumor necrosis factor-alpha-induced cytotoxicity mediated by extracellular signal-regulated kinase and ataxia telangiectasia and Rad3-related. Toxicology. 2015;331:35-46. [Link][27]

  • Wikipedia. Quinolone antibiotic. [Link][2]

  • Mittal D, Trivedi R, Singh A, et al. In vitro moxifloxacin drug interaction with chemotherapeutics: implications for retinoblastoma management. J Ocul Pharmacol Ther. 2013;29(8):720-8. [Link][25]

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Safety Operating Guide

Methyl 7-acetylquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action Card)

Compound Identity: Methyl 7-acetylquinoline-3-carboxylate CAS: 1956385-03-7 Physical State: White to Yellow Solid Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity (Predicted).

CRITICAL DOs CRITICAL DON'Ts
DO Segregate as Non-Halogenated Organic Waste .DO NOT dispose of down the drain (Strict Prohibition).
DO Wear Nitrile gloves, Lab coat, and Safety Goggles.DO NOT mix with strong Oxidizers (Peroxides, Nitrates).
DO Double-bag solid waste in clear polyethylene bags.DO NOT mix with strong Bases (Risk of ester hydrolysis & heat).

Technical Hazard Profiling & Logic

To dispose of this compound safely, we must understand its chemical behavior. As a quinoline derivative with an ester functionality, its disposal profile is governed by two mechanisms:

  • The Quinoline Core (Nitrogen Heterocycle):

    • Risk:[1][2][3][4] Quinolines are environmentally persistent and toxic to aquatic life.

    • Disposal Implication: Zero-discharge policy. All traces must be incinerated. It is not EPA P-listed (acutely hazardous), but it must be treated as Hazardous Chemical Waste under RCRA guidelines (typically D001 if ignitable solvent is present, or general toxic waste).

  • The Methyl Ester Moiety (Position 3):

    • Risk:[1][2][3][4] Esters are susceptible to hydrolysis.

    • Causality: Mixing this waste with high pH (basic) waste streams (e.g., NaOH solutions) can trigger hydrolysis, releasing Methanol (flammable/toxic) and the corresponding carboxylic acid. This reaction can be exothermic.

    • Protocol: Segregate from Caustic/Basic waste streams to maintain container stability.

GHS Classification (Verified):

  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[2][5][6]

Operational Disposal Protocol

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, weighing boat residues, failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Methyl 7-acetylquinoline-3-carboxylate.[7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[5]

  • Bagging: Place the solid substance inside a clear zip-lock bag before placing it into the HDPE jar. This "double containment" prevents dust generation upon opening the waste drum later.

  • Deactivation: No chemical deactivation is recommended in the lab. Send for High-Temperature Incineration .

Workflow B: Liquid Waste (Mother Liquors/Solvents)

Applicable for: HPLC waste, reaction mixtures, cleaning solvents.

  • Segregation: Determine the solvent system.

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate/DMSO: Segregate into Non-Halogenated Waste .

  • Compatibility Check: Ensure the waste canister does NOT contain strong oxidizers (e.g., Nitric acid waste) or strong bases (e.g., Sodium ethoxide waste).

  • Rinsing: Triple-rinse all glassware with Acetone. Collect the first three rinses into the liquid waste container.

Workflow C: Contaminated Debris

Applicable for: Gloves, paper towels, weighing papers.

  • Collection: Collect in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty (6-mil) clear plastic bag.

  • Sealing: When full, "gooseneck" seal the bag (twist and tape) to prevent aerosol release during transport.

Visual Decision Tree (DOT Diagram)

The following flowchart illustrates the decision logic for segregating Methyl 7-acetylquinoline-3-carboxylate waste streams.

DisposalWorkflow Start Waste Generation: Methyl 7-acetylquinoline-3-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Bagging Double Bag in Clear Polyethylene Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid HazWaste Bin (6-mil Liner) Debris->DebrisBin SolidContainer Wide-Mouth HDPE Jar Label: 'Toxic Solid' Bagging->SolidContainer Incineration Final Fate: High-Temp Incineration SolidContainer->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration DebrisBin->Incineration

Figure 1: Segregation logic for Methyl 7-acetylquinoline-3-carboxylate waste streams ensuring regulatory compliance and chemical compatibility.

Emergency Spill Response (Small Scale < 50g)

In the event of a benchtop spill, follow this specific cleanup protocol to minimize exposure:

StepActionRationale
1 Isolate Evacuate the immediate area (3-meter radius). Mark "Do Not Enter".
2 PPE Up Wear Double Nitrile Gloves , N95 mask (or respirator if powder is fine), and goggles.
3 Contain Cover the spill with a solvent-dampened paper towel (Acetone or Ethanol).
4 Collect Scoop the damp solid/towel mixture into a wide-mouth jar.
5 Wash Clean the surface with soap and water; collect this water as Liquid Waste .

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 7-acetylquinoline-3-carboxylate (CAS 1956385-03-7). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management: RCRA Listed and Characteristic Wastes. Retrieved from

  • PubChem. (2023). Quinoline Toxicity and Safety Profile. National Library of Medicine.[8] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] Retrieved from [3]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 7-acetylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, Methyl 7-acetylquinoline-3-carboxylate demands a rigorous and informed approach to laboratory safety. While specific toxicological data for this exact molecule is not extensively published, its structural components—a quinoline core, an aromatic ketone, and a carboxylate ester—necessitate a handling protocol grounded in the established hazards of these chemical families. This guide provides essential, immediate safety and logistical information, outlining the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures to ensure the well-being of all laboratory personnel.

Hazard Assessment: A Proactive Stance on Safety

The fundamental principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. The quinoline backbone, present in this molecule, is associated with potential health risks. Studies on quinoline itself have indicated it is genotoxic and may act as a hepatocarcinogen in animal models.[1][2] Furthermore, related quinoline derivatives are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[3][4][5] Therefore, all handling procedures must be designed to eliminate or minimize the potential for direct contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to create a robust barrier between the researcher and the chemical. The selection of specific PPE components is contingent on the nature of the procedure being performed.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double-gloved NitrileChemical Splash Goggles & Face ShieldLaboratory CoatN95 Particulate Respirator (if outside a fume hood) or as dictated by institutional policy
Preparing Solutions Chemical-Resistant Gloves (Butyl or Viton recommended)Chemical Splash Goggles & Face ShieldChemical-Resistant Apron over Laboratory CoatWork within a certified Chemical Fume Hood
General Handling Nitrile GlovesChemical Splash GogglesLaboratory CoatWork in a well-ventilated area, preferably a Chemical Fume Hood
Hand Protection: The First Line of Defense

Standard nitrile gloves provide a primary barrier for incidental contact.[6][7] However, for tasks involving solvents or prolonged handling, more robust protection is required.

  • Nitrile Gloves: Suitable for handling the solid compound and for tasks with minimal risk of splashes. They offer good resistance to many bases, oils, and some solvents, along with excellent puncture resistance.[6][8]

  • Butyl or Viton™ Gloves: Highly recommended when working with organic solvents, ketones, and esters.[7][9][10] Butyl rubber, in particular, offers superior resistance to ketones and esters, making it an excellent choice for preparing solutions of Methyl 7-acetylquinoline-3-carboxylate.[6][11] Always inspect gloves for signs of degradation or punctures before use.[12]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Splash Goggles: These are mandatory at all times to protect the eyes from accidental splashes of solutions or contact with airborne powder.[12][13]

  • Face Shield: A face shield, worn over chemical splash goggles, is required when there is an elevated risk of splashes, such as when handling larger quantities or during vigorous mixing.[11][12]

Body Protection: Preventing Skin Contamination
  • Laboratory Coat: A standard lab coat protects skin and personal clothing from minor spills and contamination.[12][14]

  • Chemical-Resistant Apron: This should be worn over a lab coat when handling significant quantities of the compound or its solutions, providing an additional layer of protection against splashes.[12][15]

Respiratory Protection: Minimizing Inhalation Risk

All work with Methyl 7-acetylquinoline-3-carboxylate should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[16] If handling the solid powder outside of a fume hood is unavoidable, a NIOSH-approved respirator with N95 or higher particulate filters is required.[12][13]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is critical to maintaining a safe laboratory environment from preparation through to cleanup.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Prep 1. Designate Work Area (Chemical Fume Hood) Gather 2. Assemble All Materials (Chemical, Solvents, Glassware) Prep->Gather Inspect 3. Inspect PPE for Integrity (Gloves, Goggles, Coat) Gather->Inspect Don 4. Don PPE (Correct Sequence) Inspect->Don Handle 5. Perform Chemical Handling (Weighing, Dissolving) Don->Handle Doff 6. Doff PPE (Correct Sequence) Handle->Doff Decon 7. Decontaminate Work Area & Glassware Doff->Decon Dispose 8. Segregate & Dispose of Waste Decon->Dispose Wash 9. Wash Hands Thoroughly Dispose->Wash

Caption: A workflow for the safe handling of Methyl 7-acetylquinoline-3-carboxylate.

Step 1: Preparation
  • Designate Area: All handling of Methyl 7-acetylquinoline-3-carboxylate and its waste should occur within a certified chemical fume hood.[16]

  • Verify Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[16]

  • Inspect PPE: Before use, carefully check all PPE for defects such as cracks, tears, or holes.

Step 2: Donning and Doffing PPE

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don_Coat 1. Laboratory Coat Don_Goggles 2. Goggles / Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves (Contaminated) Doff_Goggles 2. Goggles / Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Laboratory Coat Doff_Goggles->Doff_Coat

Caption: The correct sequence for donning and doffing essential PPE.

Step 3: Safe Handling
  • Weighing: When weighing the solid, use a disposable weigh boat. Perform this task in a fume hood to contain any airborne powder.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[12]

Disposal Plan: Cradle-to-Grave Responsibility

In the absence of specific disposal directives, Methyl 7-acetylquinoline-3-carboxylate and all associated materials must be treated as hazardous waste.[16]

  • Waste Segregation: Do not mix this waste stream with others unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16]

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste bag or container.[12]

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a clearly labeled, sealed hazardous waste container made of compatible material (e.g., high-density polyethylene or glass).[12][16]

  • Containerization and Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 7-acetylquinoline-3-carboxylate".

  • Final Disposal: Arrange for waste pickup and disposal through your institution's EHS department. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[4][16]

Emergency Procedures

  • Spills: For small spills, trained personnel wearing appropriate PPE can use an absorbent material for cleanup. For large spills, evacuate and secure the area, then immediately contact your institution's emergency response team.[16]

  • Exposure:

    • Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[3]

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][17]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]

    • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[3]

By adhering to these comprehensive safety protocols, researchers can handle Methyl 7-acetylquinoline-3-carboxylate with confidence, ensuring a secure environment for scientific advancement.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds. Benchchem.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. National Center for Biotechnology Information.
  • What type of gloves protects your hands from hazardous chemicals? | Ansell USA. Ansell.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
  • Chemical-Resistant Gloves: Key Considerations. EHSLeaders.
  • Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). U.S. Environmental Protection Agency.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Quinoline - Canada.ca. Government of Canada.
  • Personal Protective Equipment: Hands. San José State University.
  • SAFETY DATA SHEET - 3-Methylquinoline. TCI Chemicals.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Chemical Resistant Gloves. Fisher Scientific.
  • Personal Protective Equipment for Chemical Exposures (SOP). University of California, Santa Barbara.
  • SAFETY DATA SHEET - 2-Methylquinoline. CPAchem.
  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals.
  • SAFETY DATA SHEET - Quinolinic Acid. Cayman Chemical.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • PPE and Safety for Chemical Handling. ACS Material.
  • SAFETY DATA SHEET - Quinoline-3-carboxylic acid. Fisher Scientific.
  • Safety Guidelines for Handling Chemicals. HPE Support.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.